DMeOB
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNPHFBYHYNMHC-JYFOCSDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N=C/C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425967 | |
| Record name | DMeOB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40252-74-2, 41097-48-7 | |
| Record name | DMeOB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DMEOB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRP32S46E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, also known as 3-methoxybenzaldehyde azine. Azines are a class of compounds recognized for their diverse applications, including in the synthesis of N-heterocycles and as functional polymers.[1] This guide details a reliable synthetic protocol, outlines expected physicochemical and spectroscopic properties, and presents the data in a structured format for ease of reference. The experimental workflow and chemical synthesis are visualized through clear, process-oriented diagrams.
Introduction
3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is a symmetrical azine, a molecule characterized by a C=N-N=C conjugated system.[1] Such compounds are typically synthesized through the condensation reaction of an aldehyde or ketone with hydrazine.[2][3] The presence of the methoxy group on the aromatic rings is expected to influence the electronic properties and conformation of the molecule. This guide provides a standardized methodology for its preparation and a detailed analysis of its structural and spectroscopic characteristics.
Synthesis Protocol
The synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is achieved through the condensation of 3-methoxybenzaldehyde with hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid, and proceeds readily to form the desired symmetrical azine.[4][5]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | ≥98% |
| Hydrazine Hydrate | H₆N₂O | 50.06 | ~80% solution |
| Ethanol | C₂H₅OH | 46.07 | ≥99.5% |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ACS grade |
Experimental Procedure
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxybenzaldehyde (10.0 g, 0.073 mol) in 40 mL of absolute ethanol.
-
To this solution, add hydrazine hydrate (1.84 g, 0.037 mol, using an 80% solution) dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Heat the reaction mixture to reflux and maintain for a period of 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to yield 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone as a crystalline solid.
Caption: Chemical synthesis of 3-methoxybenzaldehyde azine.
Characterization Data
The synthesized compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure. The following sections detail the expected results.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₆N₂O₂ |
| Molar Mass | 268.31 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 152-153 °C (for the ortho-isomer, a close analog)[4] |
| Solubility | Soluble in chloroform, DMSO; sparingly soluble in ethanol |
Spectroscopic Data
The IR spectrum is crucial for identifying the key functional groups. The absence of a strong carbonyl (C=O) stretch from the starting aldehyde (typically ~1700 cm⁻¹) and the appearance of a C=N stretch are indicative of a successful reaction.[6][7]
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~3050-3000 | Aromatic C-H stretch | Medium |
| ~2960-2850 | Aliphatic C-H stretch (methoxy) | Medium |
| ~1610-1590 | C=N stretch (azine) | Medium-Strong |
| ~1580, ~1480 | Aromatic C=C stretch | Medium-Strong |
| ~1250 | Aryl-O stretch (methoxy) | Strong |
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR (Expected Chemical Shifts, δ in ppm):
-
~8.5 ppm: Singlet, 2H (CH=N, azomethine protons)
-
~7.5-6.9 ppm: Multiplet, 8H (aromatic protons)
-
~3.8 ppm: Singlet, 6H (OCH₃, methoxy protons)
¹³C NMR (Expected Chemical Shifts, δ in ppm):
-
~163 ppm: C=N (azomethine carbon)
-
~160 ppm: Aromatic C-O
-
~130-110 ppm: Aromatic C-H and quaternary carbons
-
~55 ppm: OCH₃ (methoxy carbon)
Mass spectrometry is used to determine the molecular weight of the compound. For azines, electrospray ionization (ESI) is a common technique. The primary observation would be the protonated molecular ion [M+H]⁺.[8]
| m/z Value | Ion |
| ~269.13 | [C₁₆H₁₆N₂O₂ + H]⁺ |
| ~291.11 | [C₁₆H₁₆N₂O₂ + Na]⁺ |
Experimental and Analytical Workflow
The overall process from synthesis to final characterization follows a logical sequence to ensure the purity and correct identification of the target compound.
Caption: General workflow for synthesis and characterization.
Conclusion
The synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is a straightforward and high-yielding process based on established chemical principles. The characterization data outlined in this guide provide a clear benchmark for researchers to verify the successful synthesis and purity of the compound. This technical guide serves as a valuable resource for scientists engaged in the synthesis of novel organic compounds for applications in medicinal chemistry and materials science.
References
- 1. Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Salicylaldehyde azine cluster formation observed by cold-spray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, a symmetrical azine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and properties of hydrazone compounds.
Chemical Structure and Properties
3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, also known as 3,3'-dimethoxybenzalazine, is a symmetrical aromatic azine. The molecule consists of two 3-methoxybenzaldehyde units linked by a hydrazine bridge. The central C=N-N=C core is characteristic of azines.
Table 1: Physical and Chemical Properties of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂O₂ |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 1,2-bis((3-methoxyphenyl)methylene)hydrazine |
| Appearance | Predicted: Yellow crystalline solid |
| Melting Point | Not available. For the related (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, the melting point is 185-187 °C.[1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water. |
Synthesis
The synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is achieved through the condensation reaction of 3-methoxybenzaldehyde with hydrazine. This is a common and efficient method for the preparation of symmetrical azines.
Experimental Protocol
This protocol is adapted from the synthesis of the structurally similar (E,E)-2-hydroxy-3-methoxybenzaldehyde azine.[1]
Materials:
-
3-Methoxybenzaldehyde (2 equivalents)
-
Hydrazine hydrate or hydrazine dihydrochloride (1 equivalent)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 3-methoxybenzaldehyde (2.0 mmol, 272 mg) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.0 mmol, 50 mg) or hydrazine dihydrochloride (1.0 mmol, 105 mg) to the solution. If using hydrazine dihydrochloride, a base such as triethylamine may be added to liberate the free hydrazine.
-
A few drops of glacial acetic acid can be added as a catalyst.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature. The product is expected to precipitate out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.5 ppm), and the azomethine proton (-CH=N-) (singlet, ~8.5-9.0 ppm). |
| ¹³C NMR | Signals for the methoxy carbon (~55 ppm), aromatic carbons (110-160 ppm), and the azomethine carbon (>160 ppm). |
| IR (cm⁻¹) | A strong absorption band around 1610-1630 cm⁻¹ corresponding to the C=N stretching vibration. Bands for C-H aromatic stretching (~3000-3100 cm⁻¹), C-O stretching (~1250 cm⁻¹), and aromatic C=C bending vibrations. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 268. Subsequent fragmentation may involve the cleavage of the N-N bond and the loss of methoxy groups. |
Logical Relationships and Workflows
Synthesis Workflow
The synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone follows a straightforward condensation reaction pathway.
Caption: Synthesis workflow for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
Characterization Logic
The characterization of the synthesized compound involves a series of analytical techniques to confirm its structure and purity.
Caption: Logical workflow for the characterization of the synthesized compound.
Potential Applications
Hydrazone derivatives are a well-studied class of compounds with a wide range of biological activities. While the specific biological profile of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is not extensively documented, related structures have shown potential as antimicrobial, antifungal, and anticancer agents. The presence of the methoxy group can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its biological activity and pharmacokinetic profile. Further research is warranted to explore the potential applications of this compound in medicinal chemistry and materials science.
References
Spectroscopic data interpretation for 3-Methoxybenzaldehyde hydrazones
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Methoxybenzaldehyde Hydrazones
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data interpretation for hydrazones derived from 3-methoxybenzaldehyde. It includes detailed experimental protocols and summarizes key spectroscopic data to aid in the characterization of this important class of compounds.
Introduction
Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. Those derived from 3-methoxybenzaldehyde are of particular interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as chelating agents and in molecular sensors. Accurate structural elucidation through spectroscopic methods is paramount for understanding their structure-activity relationships. This guide focuses on the interpretation of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Visible (UV-Vis) spectroscopy data for these compounds.
Synthesis of 3-Methoxybenzaldehyde Hydrazones
The synthesis of 3-methoxybenzaldehyde hydrazones is typically achieved through a condensation reaction between 3-methoxybenzaldehyde and a suitable hydrazide in an alcoholic solvent. The reaction is often catalyzed by a small amount of acid.
Experimental Protocol: General Synthesis
A general procedure for the synthesis of a 3-methoxybenzaldehyde hydrazone (e.g., N'-(3-methoxybenzylidene)benzohydrazide) is as follows:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 mmol) in a suitable solvent such as methanol or ethanol (15-20 mL).
-
Addition of Hydrazide: To this solution, add an equimolar amount of the desired hydrazide (e.g., benzohydrazide, 1.0 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from 2 to 6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a methanol-DMF mixture to yield the pure hydrazone.
Spectroscopic Data Interpretation
The structural confirmation of synthesized 3-methoxybenzaldehyde hydrazones relies on a combination of spectroscopic techniques. Below are the characteristic spectral data for this class of compounds.
FT-IR Spectroscopy
FT-IR spectroscopy is instrumental in identifying the key functional groups present in the hydrazone structure. The absence of the characteristic C=O stretching vibration of the aldehyde and the N-H stretching of the hydrazide, and the appearance of the C=N (azomethine) stretching vibration, confirm the formation of the hydrazone.
Table 1: Characteristic FT-IR Absorption Bands for 3-Methoxybenzaldehyde Hydrazones
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H | Stretching | 3450 - 3150 | Often appears as a sharp to broad band. Its position can be influenced by hydrogen bonding. |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Characteristic of the benzene rings. |
| C-H (Aliphatic, -OCH₃) | Stretching | 2950 - 2800 | Indicates the presence of the methoxy group. |
| C=O (Amide I) | Stretching | 1680 - 1630 | A strong band, characteristic of the carbonyl group from the hydrazide moiety. |
| C=N (Azomethine) | Stretching | 1620 - 1570 | A key band confirming the formation of the hydrazone linkage.[2] |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Multiple bands are usually observed. |
| C-O (Ether) | Stretching | 1260 - 1200 (asymmetric) & 1050-1000 (symmetric) | Characteristic of the aryl-alkyl ether in the methoxy group.[2] |
| N-N | Stretching | 1150 - 1050 | Often a weak to medium intensity band. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the dried hydrazone with potassium bromide (KBr) and pressing it into a thin pellet.
-
Data Acquisition: Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
In the ¹H NMR spectrum of 3-methoxybenzaldehyde hydrazones, key signals include the N-H proton, the azomethine proton (CH=N), the aromatic protons, and the methoxy protons.
Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for 3-Methoxybenzaldehyde Hydrazones (in DMSO-d₆)
| Proton | Chemical Shift (ppm) | Multiplicity | Notes |
| N-H (Amide) | 11.0 - 12.0 | Singlet (s) | Appears downfield due to deshielding and potential intramolecular hydrogen bonding.[3] |
| CH=N (Azomethine) | 8.0 - 8.8 | Singlet (s) | A characteristic singlet confirming the hydrazone formation.[3] |
| Ar-H (Aromatic) | 6.8 - 8.0 | Multiplet (m) | The complex pattern depends on the substitution of both aromatic rings. |
| O-CH₃ (Methoxy) | 3.8 - 3.9 | Singlet (s) | A sharp singlet integrating to three protons.[3] |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 3-Methoxybenzaldehyde Hydrazones (in DMSO-d₆)
| Carbon | Chemical Shift (ppm) | Notes |
| C=O (Amide) | 160 - 165 | The carbonyl carbon of the hydrazide moiety.[4] |
| C (Aromatic, C-O) | 155 - 160 | The aromatic carbon attached to the methoxy group. |
| CH=N (Azomethine) | 140 - 150 | The carbon of the azomethine group. |
| C (Aromatic) | 110 - 140 | Multiple signals corresponding to the aromatic carbons. |
| O-CH₃ (Methoxy) | 55 - 56 | The carbon of the methoxy group.[4] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydrazone in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Hydrazones typically exhibit strong absorption bands in the UV region.
Table 4: Typical UV-Vis Absorption Maxima (λₘₐₓ) for 3-Methoxybenzaldehyde Hydrazones
| Electronic Transition | Typical λₘₐₓ (nm) | Notes |
| π → π | 280 - 350 | This intense absorption band is associated with the conjugated system of the molecule. |
| n → π | > 350 | A weaker absorption band that may sometimes be observed as a shoulder. |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the hydrazone in a UV-transparent solvent (e.g., ethanol, methanol, or DMSO).
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, typically over a range of 200-800 nm, using the pure solvent as a blank.
Visualization of Processes
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 3-methoxybenzaldehyde hydrazones.
Caption: General synthesis workflow for 3-methoxybenzaldehyde hydrazones.
Spectroscopic Analysis Logic
The following diagram outlines the logical flow of spectroscopic analysis for structural confirmation.
Caption: Logical flow for the structural elucidation of hydrazones.
References
Tautomerism and Stereochemistry in Substituted Benzaldehyde Hydrazones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism and stereochemistry of substituted benzaldehyde hydrazones, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the synthesis, characterization, and critical factors influencing their structural properties, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Introduction
Substituted benzaldehyde hydrazones are a versatile class of organic compounds characterized by the azomethine group (-C=N-NH-). Their chemical and biological significance stems from their structural diversity, which includes the potential for tautomerism and stereoisomerism. These phenomena critically influence the physicochemical properties of the molecules, such as their reactivity, spectroscopic characteristics, and biological activity. A thorough understanding of their tautomeric and stereochemical behavior is therefore essential for the rational design of new drugs and functional materials.
Hydrazones can exist in equilibrium between different tautomeric forms, primarily the keto-enol and azo-hydrazone forms.[1] Furthermore, the presence of a carbon-nitrogen double bond gives rise to E/Z stereoisomerism. The prevalence of a particular tautomer or stereoisomer is governed by a delicate interplay of electronic and steric effects of substituents, solvent polarity, pH, and temperature.
Tautomerism in Substituted Benzaldehyde Hydrazones
Substituted benzaldehyde hydrazones can exhibit two primary forms of tautomerism: imine-enamine and azo-hydrazone tautomerism. The latter is particularly prevalent in derivatives with hydroxyl or amino substituents on the aromatic rings.
Imine-Enamine Tautomerism
The fundamental tautomerism in hydrazones is the imine-enamine equilibrium. However, for most benzaldehyde hydrazones, the imine form is significantly more stable and is the predominantly observed tautomer.
Azo-Hydrazone Tautomerism
In cases where a hydroxyl group is present in the ortho or para position of the benzaldehyde or phenylhydrazine moiety, a dynamic equilibrium between the azo and hydrazone forms can be established.[2] The position of this equilibrium is sensitive to environmental factors.
Factors Influencing Azo-Hydrazone Tautomerism:
-
Solvent Polarity: Polar solvents tend to favor the more polar hydrazone tautomer.[3] This is due to the stabilization of the charge-separated resonance structures of the hydrazone form through dipole-dipole interactions with the solvent molecules.
-
pH: The tautomeric equilibrium can be significantly influenced by the pH of the medium. Both acidic and alkaline conditions can shift the equilibrium, and this property has been utilized for pH-sensing applications.[4]
-
Substituent Effects: The electronic nature of the substituents on the aromatic rings plays a crucial role. Electron-withdrawing groups tend to stabilize the hydrazone form, while electron-donating groups can favor the azo form.[2]
-
Temperature: Temperature can affect the position of the tautomeric equilibrium, with changes in the relative populations of the tautomers observable through techniques like variable-temperature NMR spectroscopy.[5][6]
Spectroscopic Characterization of Tautomers
The different tautomeric forms of substituted benzaldehyde hydrazones can be identified and quantified using various spectroscopic techniques.
-
UV-Vis Spectroscopy: The azo and hydrazone tautomers typically exhibit distinct absorption maxima in their UV-Vis spectra.[7] This difference allows for the quantitative determination of the tautomeric equilibrium constant (KT) in different solvents.[8]
-
Infrared (IR) Spectroscopy: The IR spectra of the tautomers show characteristic vibrational bands. The hydrazone form typically displays a C=O stretching vibration, while the azo form is characterized by the -N=N- stretching frequency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups are significantly different. For instance, the chemical shift of the tautomeric proton can indicate the predominant form in solution.[9]
Stereochemistry of Substituted Benzaldehyde Hydrazones
The presence of the C=N double bond in benzaldehyde hydrazones leads to the possibility of geometric isomerism, with the E and Z configurations being the two possible stereoisomers.
E/Z Isomerism
The E (entgegen) and Z (zusammen) isomers are defined based on the priority of the substituents on the carbon and nitrogen atoms of the imine bond, according to the Cahn-Ingold-Prelog (CIP) rules. Generally, the E isomer is thermodynamically more stable due to reduced steric hindrance.
Factors Influencing E/Z Isomerism:
-
Steric Effects: The size of the substituents on both the benzaldehyde and hydrazine moieties can influence the relative stability of the E and Z isomers. Bulky substituents will favor the less sterically hindered E isomer.
-
Solvent Effects: The polarity of the solvent can have an impact on the E/Z isomeric ratio, although this effect is generally less pronounced than for tautomerism.
-
Photochemical Isomerization: Irradiation with light of a suitable wavelength can induce the isomerization from the more stable E isomer to the Z isomer. This photochromic behavior is of interest for applications in molecular switches and optical data storage.
Spectroscopic Characterization of Stereoisomers
-
NMR Spectroscopy: 1H NMR spectroscopy is particularly useful for differentiating between E and Z isomers. The chemical shifts of the protons, especially the azomethine proton (-CH=N-), are often different for the two isomers. Quantitative 1H NMR can be used to determine the isomeric ratio in a sample.[10]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation, confirming the E or Z configuration of the molecule.[11]
Data Presentation
Tautomeric Equilibrium Data
| Compound | Solvent | Tautomeric Form | Method | Reference |
| 4-Phenylazo-1-naphthol | Ethanol-Water | Hydrazone favored | UV-Vis | [12] |
| Pyridine-2,6-dione based Disperse Yellow Dyes | Aqueous (variable pH) | Hydrazone dominant | UV-Vis, 1H NMR | [4] |
| Coumarin Azo Dye | Aqueous | Hydrazone dominant | 1H NMR, UV-Vis | [13] |
Spectroscopic Data for E/Z Isomers
| Compound | Isomer | 1H NMR δ (-CH=N-) [ppm] | Solvent | Reference |
| N-(p-nitrobenzylidene)-N′-phenylhydrazine | E | 8.12 | DMSO-d6 | [14] |
| Fluvoxamine | E | 4.15 | CDCl3 | [10] |
| Fluvoxamine | Z | 3.55 | CDCl3 | [10] |
Experimental Protocols
General Synthesis of Substituted Benzaldehyde Hydrazones
This protocol describes a general method for the synthesis of substituted benzaldehyde hydrazones via the condensation of a substituted benzaldehyde with a substituted hydrazine.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted hydrazine or hydrazine hydrate (1.0 mmol)
-
Ethanol or Methanol (10-20 mL)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the substituted hydrazine (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Protocol for Spectroscopic Characterization
1H and 13C NMR Spectroscopy:
-
Prepare a solution of the synthesized hydrazone (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Acquire 1H and 13C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for 1H).
-
Analyze the spectra to confirm the structure and determine the isomeric ratio by integrating the signals corresponding to the E and Z isomers.
FT-IR Spectroscopy:
-
Prepare a KBr pellet of the solid sample or analyze the sample as a thin film on a salt plate.
-
Record the IR spectrum over the range of 4000-400 cm-1.
-
Identify the characteristic absorption bands for the C=N, N-H, and other functional groups to confirm the formation of the hydrazone and to distinguish between tautomers if applicable.
UV-Vis Spectroscopy for Tautomeric Equilibrium:
-
Prepare a stock solution of the hydrazone in a suitable solvent (e.g., ethanol).
-
Prepare a series of solutions with varying solvent compositions (e.g., different ratios of ethanol and water) or at different pH values.
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Determine the absorbance maxima corresponding to each tautomer.
-
Calculate the tautomeric equilibrium constant (KT) from the absorbance data.
Visualizations
Caption: Workflow for the synthesis and characterization of substituted benzaldehyde hydrazones.
Caption: Factors influencing tautomerism and stereochemistry of substituted benzaldehyde hydrazones.
References
- 1. researchgate.net [researchgate.net]
- 2. folia.unifr.ch [folia.unifr.ch]
- 3. researchgate.net [researchgate.net]
- 4. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media [scielo.org.mx]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Azo-hydrazone tautomerism in a simple coumarin azo dye and its contribution to the naked-eye detection of Cu2+ and other potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcb.thebrpi.org [jcb.thebrpi.org]
Solubility profile of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in organic solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of the organic compound 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound in various organic solvents. This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of hydrazone compounds, which can be applied to the title compound. Additionally, it outlines the key factors influencing the solubility of such molecules and presents a structured framework for data presentation.
Introduction
3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is a member of the hydrazone class of organic compounds. Hydrazones are characterized by the >C=N-N< functional group and are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Physicochemical properties, particularly solubility, are critical parameters in drug discovery and development, influencing bioavailability, formulation, and in vitro testing. Understanding the solubility of this compound in a range of organic solvents is essential for its application in further research.
While specific data is unavailable, the principles of "like dissolves like" suggest that the solubility of this compound will be influenced by the polarity of the solvent and the presence of the two methoxy groups and the aromatic rings.
Quantitative Solubility Data
As of the date of this publication, no empirical quantitative solubility data for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in common organic solvents has been found in the reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and presenting such data in a clear and structured format.
Table 1: Experimental Solubility of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone at a Specified Temperature
| Organic Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Ethanol | Alcohol (Polar, Protic) | e.g., UV-Vis, HPLC | ||
| e.g., Acetone | Ketone (Polar, Aprotic) | |||
| e.g., Ethyl Acetate | Ester (Polar, Aprotic) | |||
| e.g., Dichloromethane | Halogenated (Polar, Aprotic) | |||
| e.g., Toluene | Aromatic Hydrocarbon (Nonpolar) | |||
| e.g., n-Hexane | Aliphatic Hydrocarbon (Nonpolar) | |||
| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most widely recognized and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method, as proposed by Higuchi and Connors.[1] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone (solid)
-
Selected organic solvents (analytical grade)
-
Orbital shaker or agitator with temperature control
-
Ultrasonic bath (optional)[1]
-
Filtration device (e.g., syringe filters with appropriate membrane, vacuum filtration)[1][2]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial or flask.[1][3] The key is to ensure that a solid phase remains after equilibrium is reached, indicating a saturated solution.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.[1][3]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period to reach thermodynamic equilibrium.[1][2] This can range from 18 to 72 hours, depending on the compound and solvent system.[2][3] A preliminary study to determine the time to reach a constant concentration is recommended.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[4] Carefully separate the saturated liquid phase from the undissolved solid. This is typically achieved by filtering the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm) that is compatible with the organic solvent.[1][2] Centrifugation followed by careful decanting of the supernatant is an alternative.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).[1][2]
-
Calculate the concentration of the compound in the saturated solution, accounting for the dilution factor.
-
-
Replicates: The entire procedure should be performed in triplicate to ensure the reliability and reproducibility of the results.[1]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
Theoretical and Computational Insights into 3-Methoxybenzaldehyde Hydrazone: A DFT Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydrazones, a versatile class of organic compounds characterized by the azomethine group (–RC=N–NH–), are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. This whitepaper provides a comprehensive theoretical and computational examination of 3-Methoxybenzaldehyde hydrazone using Density Functional Theory (DFT). It serves as a technical guide for researchers, outlining the key structural, spectroscopic, and electronic properties of this molecule. The document details the computational methodologies, presents key quantitative data in a structured format, and visualizes the logical workflow and molecular properties, offering a foundational understanding for further research and development.
Introduction
Hydrazone derivatives are recognized for a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2] The presence of both donor and acceptor groups, along with the reactive C=N double bond, makes them valuable scaffolds in drug design and excellent ligands for metal complexation.[3][4] The substituent on the aromatic ring, in this case, the 3-methoxy group, can significantly influence the molecule's electronic properties and, consequently, its reactivity and biological function.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the relationship between the molecular structure and the physicochemical properties of such compounds.[5][6] DFT calculations allow for the prediction of geometric parameters, vibrational frequencies, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential, providing insights that are highly complementary to experimental data.[7] This guide focuses on the theoretical investigation of 3-Methoxybenzaldehyde hydrazone, presenting a model for its computational analysis.
Computational and Experimental Protocols
The following sections detail the standard methodologies employed in the theoretical and experimental study of hydrazone derivatives, based on established research practices.
Synthesis of 3-Methoxybenzaldehyde Hydrazone
The synthesis of 3-Methoxybenzaldehyde hydrazone is typically achieved through a condensation reaction.
Protocol:
-
Reactants: 3-Methoxybenzaldehyde and hydrazine hydrate are used as the primary reactants.
-
Solvent: Ethanol is commonly used as the reaction solvent.
-
Procedure: An equimolar mixture of 3-Methoxybenzaldehyde and hydrazine hydrate in ethanol is refluxed for several hours.[1] A few drops of a catalytic acid, such as sulfuric acid, may be added to facilitate the reaction.[4]
-
Purification: Upon cooling, the resulting solid product is filtered, washed, and can be recrystallized from a suitable solvent like ethanol or acetone to obtain the pure hydrazone.[4]
Spectroscopic Characterization
Experimental characterization is crucial for validating the synthesized structure.
-
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic functional groups. Key vibrational modes include N-H stretching, C=N stretching (azomethine), and aromatic C-H stretching.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure by showing chemical shifts for protons and carbons in different environments. Signals for the azomethine proton (CH=N) and the N-H proton are particularly diagnostic.[2][8]
-
UV-Vis Spectroscopy: Electronic absorption spectra, recorded in a solvent like ethanol, reveal the electronic transitions within the molecule.[1]
Density Functional Theory (DFT) Calculations
DFT calculations provide a theoretical framework for understanding the molecule's properties.
Protocol:
-
Software: Calculations are typically performed using software packages like Gaussian.[9]
-
Method: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and reliable method for such organic molecules.[7][10]
-
Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost for geometry optimization and frequency calculations.[1][6]
-
Calculations Performed:
-
Geometry Optimization: The molecular structure is optimized to find the minimum energy conformation.
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum. A scaling factor (e.g., 0.9614) is often applied to the calculated frequencies to better match experimental data.[1][10]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.[5]
-
Data Presentation: Predicted Molecular Properties
The following tables summarize typical quantitative data for hydrazone derivatives based on DFT calculations and experimental findings reported in the literature for structurally similar compounds.
Table 1: Key Geometric Parameters (Optimized Structure)
| Parameter | Bond | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C=N | ~ 1.28 - 1.30 Å |
| N-N | ~ 1.35 - 1.38 Å | |
| C-O (methoxy) | ~ 1.36 - 1.37 Å | |
| Bond Angles (°) | C-C=N | ~ 118 - 122° |
| C=N-N | ~ 116 - 120° | |
| Dihedral Angles (°) | C-C-C=N | ~ 180° (for planarity) |
Note: These are representative values from literature on similar hydrazone structures.
Table 2: Vibrational Frequencies and Assignments
| Vibrational Mode | Experimental Range (cm⁻¹) | Scaled Theoretical Range (cm⁻¹) |
| N-H Stretching | 3180 - 3350 | 3200 - 3400 |
| Aromatic C-H Stretching | 3000 - 3100 | 3050 - 3150 |
| C=N Stretching (Azomethine) | 1550 - 1650 | 1560 - 1660 |
| C=C Aromatic Stretching | 1400 - 1600 | 1420 - 1620 |
| N-H Bending | 1440 - 1500 | 1450 - 1510 |
Note: Theoretical frequencies are often scaled to correct for anharmonicity and basis set limitations.[10]
Table 3: Electronic Properties and Chemical Reactivity Descriptors
| Parameter | Symbol | Typical Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -5.5 to -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | ΔE | ~ 4.0 to 5.0 |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | ~ 2.0 to 2.5 |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | ~ 3.2 to 4.2 |
| Electrophilicity Index | ω = μ²/2η | ~ 2.5 to 4.0 |
Note: A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[5][6]
Visualization of Workflow and Molecular Properties
Diagrams created using Graphviz provide a clear visual representation of the computational workflow and the resulting molecular insights.
Computational Workflow
The logical flow from molecular design to property analysis in a typical DFT study is illustrated below.
Caption: Workflow for DFT analysis of 3-Methoxybenzaldehyde hydrazone.
Key Molecular Properties Visualization
This diagram illustrates the relationship between the molecule's electronic structure and its predicted properties.
References
- 1. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjweb.com [irjweb.com]
- 7. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lib.ysu.am [lib.ysu.am]
Exploring the coordination chemistry of hydrazone ligands with transition metals
An In-depth Technical Guide to the Coordination Chemistry of Hydrazone Ligands with Transition Metals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazones (R¹R²C=NNH₂) are a versatile class of organic compounds characterized by the azomethine group (>C=N-N<). Their facile synthesis, structural diversity, and varied coordination capabilities have established them as privileged ligands in transition metal chemistry. The coordination of hydrazone ligands to transition metal ions often leads to complexes with significantly enhanced biological activities compared to the free ligands, including potent antimicrobial, anticancer, and antitubercular properties.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and application of these complexes, with a focus on methodologies and data relevant to drug development.
Hydrazone ligands are capable of keto-enol tautomerism, which plays a crucial role in their coordination behavior. They can coordinate with metal ions as neutral molecules in the keto form or as deprotonated ligands in the enol form, acting as mono-, bi-, or tridentate chelating agents.[3] This flexibility allows for the formation of a wide array of stable complexes with diverse geometries and electronic properties.
Synthesis of Hydrazone Ligands and Their Metal Complexes
The synthesis of hydrazone-based transition metal complexes is typically a two-step process: first, the synthesis of the hydrazone ligand, followed by the complexation with a suitable metal salt.
General Experimental Protocol: Synthesis of a Hydrazone Ligand
Hydrazone ligands are most commonly synthesized via a simple acid-catalyzed condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative.
Methodology:
-
Dissolution: Dissolve the selected carbonyl compound (e.g., salicylaldehyde, 1 mmol) in a suitable solvent, such as ethanol (20 mL).
-
Addition: To this solution, add an equimolar amount of the hydrazine derivative (e.g., 4-fluorobenzoic hydrazide, 1 mmol), also dissolved in ethanol.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours.[2][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate (the hydrazone ligand) is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and dry it under vacuum.[5] Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.
General Experimental Protocol: Synthesis of a Transition Metal Complex
The synthesized ligand is then reacted with a transition metal salt to form the coordination complex.
Methodology:
-
Ligand Solution: Dissolve the purified hydrazone ligand (e.g., 2 mmol) in a suitable solvent (e.g., ethanol, methanol, or DMF) (30 mL), with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the transition metal salt (e.g., Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, 1 mmol) in the same solvent (20 mL).[2]
-
Complexation: Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1 for octahedral complexes or 1:1 depending on the desired coordination geometry.[2][6]
-
Reflux: Reflux the resulting mixture for 3-5 hours. A change in color or the formation of a precipitate often indicates complex formation.[3][4]
-
Isolation: After cooling to room temperature, collect the precipitated metal complex by filtration.
-
Purification: Wash the product with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether, and dry under vacuum.[3]
Visualization of Key Processes
Logical Workflow for Synthesis and Characterization
The following diagram outlines the typical workflow from starting materials to a fully characterized transition metal-hydrazone complex.
Caption: Workflow for Synthesis and Characterization of Complexes.
Common Coordination Modes of Hydrazone Ligands
Hydrazones exhibit keto-enol tautomerism, allowing them to coordinate to metal ions in different forms and denticities.
Caption: Keto-Enol Tautomerism and Coordination Modes.
Workflow for Biological Evaluation
This diagram illustrates a standard pipeline for assessing the potential of a newly synthesized complex as a therapeutic agent.
Caption: Workflow for Preclinical Biological Evaluation.
Characterization Data
The structures and properties of hydrazone-metal complexes are elucidated using a combination of analytical techniques. Below are tables summarizing typical quantitative data.
FT-IR Spectroscopic Data
FT-IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation.
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Change Upon Complexation |
| N-H (Amide) | 3150-3300 | Disappears if coordination occurs via the deprotonated enol form.[7] |
| C=O (Amide I) | 1650-1700 | Shifts to lower frequency (by 15-40 cm⁻¹) upon coordination of the carbonyl oxygen to the metal center, indicating a weakening of the C=O bond.[5] |
| C=N (Azomethine) | 1600-1650 | Shifts to lower frequency upon coordination of the azomethine nitrogen, indicating the involvement of this group in chelation.[7] |
| N-N | 950-1100 | Shifts to higher frequency due to an increase in double bond character upon enolization and coordination. |
| New Bands | N/A | Appearance of new non-ligand bands in the low-frequency region (400-600 cm⁻¹) are assigned to M-O and M-N stretching vibrations, confirming complex formation.[5] |
Single-Crystal X-ray Diffraction Data
For crystalline complexes, X-ray diffraction provides definitive structural information, including bond lengths and angles. The data below is for a representative hexa-coordinated Cu(II) complex, [Cu(DMAT)(H₂O)(NO₃)]NO₃·C₂H₅OH.[1]
| Bond / Angle | Length (Å) / Degrees (°) | Description |
| Coordination Bonds | ||
| Cu1-O1W | 2.309 | Copper to coordinated water molecule |
| Cu1-O1 | 2.016 | Copper to nitrate oxygen |
| Cu1-O2 | 2.508 | Copper to second nitrate oxygen (bidentate) |
| Cu1-N1 | 1.966 | Copper to azomethine nitrogen of ligand |
| Cu1-N4 | 2.023 | Copper to hydrazinic nitrogen of ligand |
| Cu1-N5 | 2.031 | Copper to triazine ring nitrogen of ligand |
| Ligand Angles | ||
| N1-Cu1-N4 | 80.52 | Bite angle of the first chelate ring |
| N4-Cu1-N5 | 78.52 | Bite angle of the second chelate ring |
| O1-Cu1-N1 | 171.86 | Angle defining the distorted octahedral geometry |
| O1-Cu1-N5 | 93.36 | Angle defining the distorted octahedral geometry |
Biological Activity Data
The therapeutic potential of these complexes is quantified by their activity in biological assays. IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are common metrics.
| Complex | Cell Line / Organism | Assay Type | IC₅₀ (µM) or MIC (µg/mL) | Reference Drug (Value) |
| [Cu(DMAT)(H₂O)(NO₃)]NO₃ | A-549 (Lung Cancer) | Anticancer | 5.94 ± 0.58 µM | Cisplatin (25.01 ± 2.29 µM)[1] |
| L-Cu (a Cu(II)-hydrazone complex) | A549 (Lung Cancer) | Anticancer | 2.14 µM | Not Specified[2] |
| [Cu₃(Lᵃ)₄(Cl)₆] | HCT-116 (Colon Cancer) | Anticancer | 3.75 ± 0.43 µg/mL | Not Specified[8] |
| [Cu(DMOT)(CH₃COO)] | Bacillus subtilis | Antimicrobial | 39.06 µg/mL | Not Specified[1] |
| [Cu₃(Lᵃ)₄(Cl)₆] | Staphylococcus aureus | Antimicrobial | 9.7 µg/mL | Gentamycin (4.8 µg/mL)[8] |
Conclusion
The coordination chemistry of hydrazone ligands with transition metals is a dynamic and expanding field of research. The structural versatility of the ligands and the ability to fine-tune the properties of the resulting metal complexes make them highly attractive for applications in medicinal chemistry and drug development. The enhanced biological activity often observed in the metal complexes is a testament to the synergistic effect of the ligand and the metal center.[1] This guide has provided the fundamental protocols and data structures necessary for researchers to synthesize, characterize, and evaluate these promising compounds. Future work will likely focus on elucidating detailed mechanisms of action and developing complexes with higher selectivity for cancer cells to minimize side effects, paving the way for their potential clinical use.
References
- 1. Synthesis, X-ray Structure and Biological Studies of New Self-Assembled Cu(II) Complexes Derived from s-Triazine Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. jptcp.com [jptcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Preliminary In-Vitro Cytotoxicity of 3-Methoxybenzaldehyde Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the azomethine group (–NHN=CH–) and are noted for their wide range of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The biological activity of hydrazones is often attributed to their ability to form stable complexes with metal ions and interact with various biological targets. Derivatives of 3-methoxybenzaldehyde, incorporating the hydrazone scaffold, are of particular interest in medicinal chemistry. The methoxy group can influence the molecule's lipophilicity, electronic properties, and steric profile, potentially enhancing its cytotoxic efficacy and selectivity against cancer cells. This guide provides a comprehensive overview of the preliminary in-vitro cytotoxicity of 3-methoxybenzaldehyde hydrazone derivatives, focusing on quantitative data, experimental methodologies, and potential mechanisms of action.
Synthesis of 3-Methoxybenzaldehyde Hydrazone Derivatives
The synthesis of 3-methoxybenzaldehyde hydrazone derivatives is typically achieved through a straightforward and efficient condensation reaction. This reaction, a classic example of Schiff base formation, involves reacting 3-methoxybenzaldehyde (or a related aldehyde like 3-methoxysalicylaldehyde) with a suitable hydrazide in a solvent such as ethanol, often with a catalytic amount of acid.[4][5][6] The process is valued for its high yields and the relative ease of purification of the final products.[7]
Caption: General workflow for the synthesis of 3-methoxybenzaldehyde hydrazone derivatives.
Quantitative In-Vitro Cytotoxicity Data
The cytotoxic effects of newly synthesized compounds are commonly evaluated using various cancer cell lines. A key metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
A study on 3-methoxy derivatives of salicylaldehyde benzoylhydrazone provides valuable insight into the cytotoxicity of this class of compounds. The study evaluated three derivatives against two malignant human cell lines, hepatocellular carcinoma (Hep-G2) and neuroblastoma (SH-SY5Y), and one non-malignant human embryonic kidney cell line (HEK-293).[8]
| Compound ID | Derivative Structure | Cell Line | IC50 (µmol/L) |
| 3mSBH | 3-Methoxysalicylaldehyde Benzoylhydrazone | Hep-G2 | 26.60 |
| SH-SY5Y | 31.79 | ||
| HEK-293 | 55.43 | ||
| 3mSIH | 3-Methoxysalicylaldehyde Isonicotinoylhydrazone | Hep-G2 | 19.33 |
| SH-SY5Y | 22.11 | ||
| HEK-293 | 39.90 | ||
| 3mS4OHBH | 3-Methoxysalicylaldehyde-4-hydroxybenzoylhydrazone | Hep-G2 | 47.96 |
| SH-SY5Y | 49.31 | ||
| HEK-293 | 69.69 |
Data sourced from a study on 3-methoxy aroylhydrazones.[8]
The results indicate that the cytotoxic effect of these derivatives is concentration-dependent. Notably, the compounds exhibited greater potency against the malignant cell lines (Hep-G2 and SH-SY5Y) compared to the non-malignant HEK-293 cell line, suggesting a degree of selectivity.[8] The 3mSIH derivative, containing an isonicotinoyl hydrazide moiety, demonstrated the most pronounced cytotoxic effect across all tested cell lines.[8]
Experimental Protocols: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[9] The assay's principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial succinate dehydrogenases of metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed MTT Assay Protocol
The following protocol is a generalized procedure based on methodologies reported for testing hydrazone derivatives.[8][10]
-
Cell Seeding: Cells are harvested during their exponential growth phase. They are then seeded into 96-well microplates at a final density of approximately 1 x 10⁵ cells per milliliter (100 µL/well).[8] The plates are incubated for 24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.[10][11]
-
Compound Treatment: The 3-methoxybenzaldehyde hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The existing medium is removed from the wells, and the cells are treated with the different concentrations of the test compounds. Control wells containing untreated cells and solvent controls are also included.
-
Incubation: The plates are incubated with the compounds for a specified period, typically 72 hours, to assess the cytotoxic effects.[8][10]
-
MTT Addition: Following the treatment period, the culture medium is removed. A solution of MTT (e.g., 2 mg/mL in phosphate-buffered saline) is then added to each well (e.g., 28 µL).[10] The plates are incubated for an additional 2 to 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength (e.g., 630 nm) may be used to reduce background noise.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 values are then determined from the concentration-response curves.
References
- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cel… [ouci.dntb.gov.ua]
- 4. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 5. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. protocols.io [protocols.io]
- 11. texaschildrens.org [texaschildrens.org]
Methodological & Application
Step-by-step synthesis protocol for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
Introduction
This document provides a detailed experimental protocol for the synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, a symmetrical azine Schiff base. The synthesis involves the acid-catalyzed condensation reaction between two equivalents of 3-methoxybenzaldehyde and one equivalent of hydrazine hydrate. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in the development of novel ligands.[1][2] The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development.
Reaction Scheme
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometric Ratio |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 2.72 g | 0.02 | 2 |
| Hydrazine hydrate (64%) | N₂H₄·H₂O | 50.06 | 0.50 g | 0.01 | 1 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.2 mL | - | Catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | 40 mL | - | Solvent |
| Product: | |||||
| 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone | C₁₆H₁₆N₂O₂ | 268.31 | - | 0.01 (Theoretical) | 1 |
Experimental Protocol
Materials:
-
3-Methoxybenzaldehyde (98% purity)
-
Hydrazine hydrate (64% solution in water)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Distilled water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers
-
Graduated cylinders
-
Spatula
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 2.72 g (0.02 mol) of 3-methoxybenzaldehyde.
-
Add 40 mL of 95% ethanol to the flask and stir the mixture with a magnetic stirrer until the aldehyde is completely dissolved.
-
-
Addition of Reactants:
-
In a separate small beaker, dissolve 0.50 g (0.01 mol) of 64% hydrazine hydrate in 10 mL of 95% ethanol.
-
Slowly add the hydrazine hydrate solution to the stirring solution of 3-methoxybenzaldehyde in the round-bottom flask.
-
Add 3-4 drops (approximately 0.2 mL) of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
-
Reaction:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux using a heating mantle and continue stirring.
-
Maintain the reflux for a period of 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
As the solution cools, a yellow precipitate of the product should form.
-
To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol.
-
Transfer the solid to a beaker and add the minimum amount of hot ethanol required to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of pure crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Drying and Characterization:
-
Dry the purified product in a desiccator under vacuum to a constant weight.
-
Determine the melting point of the final product.
-
Characterize the compound using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.
-
Visualization
References
Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectral characterization of hydrazones derived from 3-methoxybenzaldehyde. It includes comprehensive protocols for the synthesis of these compounds and a thorough assignment of their 1H and 13C NMR spectra. The data is presented in clear, tabular format to facilitate comparison, and key experimental workflows are visualized using diagrams. This document serves as a practical resource for chemists and researchers working with hydrazones in medicinal chemistry and materials science.
Introduction
Hydrazones are a class of organic compounds characterized by the R1R2C=NNR3R4 structure. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazines. This versatile class of compounds exhibits a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The functional group R1R2C=N-N is a key feature that imparts specific chemical and biological properties. In drug design and development, the structural elucidation of newly synthesized hydrazones is critical, with NMR spectroscopy being the primary analytical tool for this purpose.
3-Methoxybenzaldehyde is a common starting material for the synthesis of various derivatives due to its commercial availability and reactivity. The corresponding hydrazones are of significant interest in medicinal chemistry. Accurate assignment of their 1H and 13C NMR spectra is essential for confirming their structure and purity. This application note details the synthesis and complete NMR spectral assignment for a representative 3-methoxybenzaldehyde hydrazone.
Experimental Protocols
Synthesis of 3-Methoxybenzaldehyde Hydrazone
This protocol describes a general method for the synthesis of a simple hydrazone from 3-methoxybenzaldehyde and hydrazine hydrate. For the synthesis of N-acylhydrazones, a similar condensation reaction can be performed using the appropriate acylhydrazide.[1][2][3]
Materials:
-
3-Methoxybenzaldehyde
-
Hydrazine hydrate (or desired hydrazine derivative)
-
Ethanol (or Methanol)
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve 3-methoxybenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add hydrazine hydrate (1.0 mmol) dropwise while stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold distilled water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone.
-
Dry the purified product under vacuum.
NMR Spectroscopy
NMR spectra were recorded on a spectrometer operating at 400 MHz for 1H and 100 MHz for 13C nuclei. Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) can be used as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Data Presentation
1H and 13C NMR Spectral Data for 3-Methoxybenzaldehyde
The NMR spectral data for the starting material, 3-methoxybenzaldehyde, is crucial for comparison with the product hydrazone.
| 3-Methoxybenzaldehyde | 1H NMR (CDCl3, ppm) | 13C NMR (CDCl3, ppm) |
| Assignment | Chemical Shift (δ) | Chemical Shift (δ) |
| -CHO | 9.94 (s, 1H) | 191.9 |
| Ar-H (C2-H) | 7.35 (m, 1H) | 121.3 |
| Ar-H (C4-H) | 7.15 (m, 1H) | 112.0 |
| Ar-H (C5-H) | 7.45 (m, 1H) | 129.9 |
| Ar-H (C6-H) | 7.40 (m, 1H) | 123.3 |
| -OCH3 | 3.84 (s, 3H) | 55.3 |
| Ar-C (C1) | 137.7 | |
| Ar-C (C3) | 160.0 |
Note: The assignments for the aromatic protons can be complex due to overlapping multiplets. The chemical shifts are approximate and may vary slightly based on the solvent and concentration.[4]
Predicted 1H and 13C NMR Spectral Data for 3-Methoxybenzaldehyde Hydrazone
The following table presents the predicted spectral assignments for the unsubstituted hydrazone of 3-methoxybenzaldehyde. These assignments are based on the analysis of related hydrazone structures reported in the literature and general principles of NMR spectroscopy.[5][6]
| 3-Methoxybenzaldehyde Hydrazone | Predicted 1H NMR (DMSO-d6, ppm) | Predicted 13C NMR (DMSO-d6, ppm) |
| Assignment | Chemical Shift (δ) | Chemical Shift (δ) |
| -CH=N- | ~8.0 - 8.5 (s, 1H) | ~140 - 145 |
| -NH2 | ~6.0 - 7.0 (br s, 2H) | |
| Ar-H (C2-H) | ~7.1 - 7.3 (m, 1H) | ~110 - 115 |
| Ar-H (C4-H) | ~6.8 - 7.0 (m, 1H) | ~118 - 122 |
| Ar-H (C5-H) | ~7.2 - 7.4 (t, 1H) | ~129 - 131 |
| Ar-H (C6-H) | ~7.0 - 7.2 (m, 1H) | ~115 - 119 |
| -OCH3 | ~3.8 (s, 3H) | ~55 - 56 |
| Ar-C (C1) | ~135 - 138 | |
| Ar-C (C3) | ~159 - 161 |
Note: The chemical shifts for the -NH2 protons can be broad and their position is highly dependent on the solvent, concentration, and temperature.
Visualizations
General Structure of 3-Methoxybenzaldehyde Hydrazone
Caption: General chemical structure of 3-Methoxybenzaldehyde Hydrazone.
Experimental Workflow for Synthesis and Spectral Analysis
Caption: Workflow for the synthesis and NMR analysis of 3-Methoxybenzaldehyde Hydrazones.
Discussion of Spectral Assignments
The formation of the hydrazone from 3-methoxybenzaldehyde results in characteristic changes in the NMR spectra.
-
1H NMR: The most significant change is the disappearance of the aldehyde proton signal (around 9.9 ppm) and the appearance of a new signal for the azomethine proton (-CH=N-) in the region of 8.0-8.5 ppm. The protons of the -NH2 group typically appear as a broad singlet, the chemical shift of which is sensitive to the solvent and concentration. The aromatic proton signals will also experience slight shifts due to the change in the electronic environment upon hydrazone formation. The methoxy group protons (-OCH3) generally remain as a sharp singlet around 3.8 ppm.
-
13C NMR: The aldehyde carbonyl carbon signal (around 192 ppm) is replaced by the azomethine carbon signal (-CH=N-) which resonates further upfield, typically in the 140-145 ppm range. The chemical shifts of the aromatic carbons are also slightly altered. The methoxy carbon signal remains relatively unchanged.
Conclusion
This application note provides a comprehensive guide for the synthesis and NMR spectral assignment of 3-methoxybenzaldehyde hydrazones. The detailed protocols, tabulated spectral data, and clear visualizations serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The accurate interpretation of NMR data is fundamental for the structural confirmation of these important compounds, and this note provides the necessary information to achieve this with confidence.
References
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. asianpubs.org [asianpubs.org]
Application Note: FT-IR Spectroscopic Analysis of the Azomethine Group in Hydrazones
Audience: Researchers, scientists, and drug development professionals.
Introduction Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. The azomethine group (-C=N-), also known as an imine or Schiff base group, is the key functional moiety within hydrazones and is central to their chemical reactivity and biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups in molecules. It is particularly effective for confirming the synthesis of hydrazones and studying the electronic environment of the azomethine group, making it an indispensable tool in drug discovery, coordination chemistry, and materials science.
Principle of FT-IR Spectroscopy FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). When a molecule absorbs IR radiation, it is excited to a higher vibrational state. Each functional group within a molecule has a characteristic vibrational frequency. The C=N double bond in the azomethine group has a distinct stretching vibration that gives rise to a characteristic absorption band in the IR spectrum, typically in the range of 1590–1690 cm⁻¹.[1][2][3] The precise position and intensity of this band can provide valuable information about the molecule's structure, including conjugation, electronic effects of substituents, and coordination to metal ions.[4][5]
Characteristic Vibrational Frequencies
The formation of a hydrazone via the condensation of a carbonyl compound and a hydrazine is readily confirmed by the appearance of a strong absorption band corresponding to the C=N stretching vibration and the disappearance of the C=O band from the parent carbonyl compound.
1. Azomethine (C=N) Stretching: The most significant band for identifying hydrazones is the C=N stretching vibration. Its frequency is sensitive to the molecular structure:
-
Aliphatic Hydrazones: Typically absorb in the range of 1664–1672 cm⁻¹.[1]
-
Aromatic/Conjugated Hydrazones: Conjugation with aromatic rings or other double bonds lowers the bond order of the C=N group, causing a shift to a lower frequency, generally between 1590 cm⁻¹ and 1650 cm⁻¹.[1][2]
-
Metal Complexes: When the nitrogen atom of the azomethine group coordinates with a metal ion, the electron density is pulled away, weakening the C=N bond. This results in a shift of the absorption band to a lower wavenumber (a reduction of 8-186 cm⁻¹ has been observed).[2][4][6]
2. Other Relevant Functional Groups:
-
N-H Stretching: Hydrazones exhibit N-H stretching vibrations, typically seen as one or two bands in the 3193–3538 cm⁻¹ region. Hydrogen bonding can cause these bands to broaden.[7][8]
-
C=O (Amide) Stretching: In acylhydrazones, a strong amide C=O stretching band is observed, often in the range of 1627–1695 cm⁻¹.[2][7]
-
N-N Stretching: The N-N single bond stretch is a much weaker absorption, often observed around 963-1110 cm⁻¹.[9]
Quantitative Data Summary
The following table summarizes the characteristic FT-IR absorption frequencies for the azomethine group in various hydrazone derivatives.
| Compound Type / Condition | C=N Stretching Frequency (cm⁻¹) | Key Observations | Reference(s) |
| Simple Aliphatic Azomethines | 1664 - 1672 | Chain length and branching have minimal effect. | [1] |
| Aromatic Azomethines (Conjugated) | 1637 - 1650 | Conjugation with a phenyl group lowers the frequency. | [1] |
| Quinoline Hydrazone Derivatives | 1625 - 1630 | Imine group absorption in a complex heterocyclic system. | [7] |
| General Hydrazone Ligand | ~1590 | Sharp, strong band confirming C=N linkage formation. | [2] |
| Hydrazone Metal Complexes | 1517 - 1528 | Significant shift to lower frequency upon coordination to a metal center. | [2] |
| Schiff Base Metal Complexes | Shift of -21 to -59 cm⁻¹ | The stretching frequency of the azomethine linkage shifts to lower values upon complexation. | [4] |
| Lanthanide Complexes | 1639 - 1640 | A very small shift was observed, suggesting weak or no coordination of the azomethine nitrogen. | [5] |
Experimental Protocols
Detailed methodologies for sample preparation and data acquisition are crucial for obtaining high-quality, reproducible FT-IR spectra.
Protocol 1: Sample Preparation for Solid Samples (KBr Pellet Method)
This method is ideal for obtaining high-resolution spectra of solid, non-reactive samples.
-
Materials: FT-IR grade Potassium Bromide (KBr), hydrazone sample, agate mortar and pestle, pellet-pressing die, hydraulic press.
-
Procedure: a. Gently heat the KBr powder under a heat lamp or in a drying oven to remove any absorbed moisture. b. Weigh approximately 1-2 mg of the hydrazone sample and 100-200 mg of dry KBr. c. Add the sample and KBr to an agate mortar and pestle. d. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine grinding minimizes light scattering. e. Transfer a portion of the powdered mixture to the pellet-pressing die. f. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent disc. g. Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Protocol 2: Sample Preparation for Solid or Oil Samples (Nujol Mull Method)
This technique is useful for samples that are sensitive to moisture or react with KBr.
-
Materials: Hydrazone sample, Nujol (mineral oil), agate mortar and pestle, potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Procedure: a. Place 2-5 mg of the solid hydrazone sample in an agate mortar.[10] b. Add 1-2 drops of Nujol to the mortar.[10] c. Grind the mixture until it forms a smooth, uniform paste (mull).[10] d. Apply a small amount of the mull onto one salt plate. e. Place the second salt plate on top and gently press the plates together to create a thin, uniform film, avoiding air bubbles.[10][11] f. Place the assembled plates into the FT-IR sample holder for analysis. Note: A reference spectrum of pure Nujol should be run, as its C-H stretching and bending bands (~2924, 2853, 1462, 1377 cm⁻¹) will be present in the sample spectrum.
Protocol 3: Data Acquisition
-
Instrument Setup: a. Turn on the FT-IR spectrometer and allow the source and detector to stabilize. b. Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.
-
Background Scan: a. Place the empty sample holder (or a pure KBr pellet/salt plates with Nujol) in the sample compartment. b. Run a background scan. The instrument software will store this spectrum and automatically subtract it from the sample spectrum.[12]
-
Sample Scan: a. Place the prepared sample in the sample compartment. b. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. c. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Analysis: a. Identify the characteristic absorption band for the azomethine (C=N) group in the 1590–1690 cm⁻¹ region. b. Note the disappearance of the C=O stretch from the starting carbonyl compound. c. Identify other relevant peaks such as N-H, C=O (amide), and aromatic C=C stretches to confirm the overall structure. d. Compare the observed frequencies with literature values to analyze the effects of conjugation or coordination.
Visualized Workflow
The logical steps for performing an FT-IR analysis of a hydrazone sample are outlined below.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Unveiling Molecular Architectures: Single Crystal X-ray Diffraction Techniques for Hydrazone Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of hydrazone compounds using single crystal X-ray diffraction (SC-XRD). Hydrazones, a class of organic compounds containing the R₁R₂C=NNR₃R₄ functional group, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in areas such as anticancer and antimicrobial therapies. Understanding their precise three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing novel, more effective therapeutic agents. SC-XRD is the definitive technique for obtaining this critical structural information.
Application Notes
The Significance of Single Crystal X-ray Diffraction in Hydrazone Research
Single crystal X-ray diffraction is an indispensable tool for the unequivocal determination of the molecular structure of hydrazone compounds. It provides precise information on bond lengths, bond angles, torsion angles, and the overall conformation of the molecule. This data is crucial for:
-
Structure-Activity Relationship (SAR) Studies: By correlating the specific structural features of a series of hydrazone derivatives with their biological activity, researchers can identify the key molecular fragments and conformations responsible for their therapeutic effects. This knowledge guides the rational design of more potent and selective drug candidates.
-
Polymorphism and Isomerism: Hydrazone compounds can exist in different crystalline forms (polymorphs) or as different stereoisomers (e.g., E/Z isomers). These different forms can exhibit distinct physical and biological properties, including solubility, stability, and bioavailability. SC-XRD is the gold standard for identifying and characterizing these different forms.
-
Intermolecular Interactions: The technique reveals the intricate network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that govern the packing of molecules in the crystal lattice. These interactions are fundamental to understanding the solid-state properties of the compound and can influence its behavior in a biological environment.
-
Conformational Analysis: SC-XRD provides a detailed snapshot of the preferred conformation of the hydrazone molecule in the solid state. This information is invaluable for computational modeling and docking studies aimed at predicting how these molecules interact with their biological targets.
Applications in Drug Development
The structural insights gained from SC-XRD analysis of hydrazones have a direct impact on the drug development pipeline:
-
Lead Optimization: By understanding how modifications to the hydrazone scaffold affect its three-dimensional structure, medicinal chemists can make more informed decisions to optimize lead compounds for improved efficacy, selectivity, and pharmacokinetic properties.
-
Intellectual Property: A well-defined crystal structure provides a strong basis for patent applications, protecting novel molecular entities and their specific solid-state forms.
-
Formulation Development: Knowledge of the crystalline form and its stability is essential for developing robust and reliable pharmaceutical formulations.
Experimental Protocols
Crystal Growth of Hydrazone Compounds
Obtaining high-quality single crystals suitable for SC-XRD analysis is often the most challenging step. The choice of crystallization method depends on the solubility and stability of the hydrazone compound.
Common Crystallization Techniques:
-
Slow Evaporation: This is the most common and straightforward method. A saturated solution of the hydrazone compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Protocol:
-
Dissolve the hydrazone compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a solvent mixture) to create a nearly saturated solution. Gentle heating may be required to facilitate dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor the container for crystal growth over several days to weeks.
-
-
-
Solvent Diffusion (Layering): This technique is useful for compounds that are sparingly soluble in one solvent but readily soluble in another.
-
Protocol:
-
Dissolve the hydrazone compound in a small amount of a "good" solvent in which it is highly soluble.
-
Carefully layer a "poor" solvent, in which the compound is less soluble, on top of the solution. The two solvents should be miscible.
-
As the solvents slowly mix at the interface, the solubility of the compound decreases, leading to the formation of crystals.
-
-
-
Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound.
-
Protocol:
-
Place a small vial containing a solution of the hydrazone compound inside a larger, sealed container.
-
Add a more volatile "anti-solvent" to the larger container.
-
The vapor from the anti-solvent will slowly diffuse into the solution, reducing the solubility of the hydrazone and promoting crystallization.
-
-
Troubleshooting Crystal Growth:
-
Oiling out: If the compound separates as an oil, try using a more dilute solution, a different solvent system, or a lower temperature.
-
No crystals: If no crystals form, try increasing the concentration of the solution, using a different solvent, or introducing a seed crystal.
-
Poor crystal quality: Factors such as rapid evaporation, temperature fluctuations, and vibrations can lead to the formation of small or poorly formed crystals. Optimize these conditions to improve crystal quality.
Single Crystal X-ray Data Collection
Once suitable single crystals are obtained, they are mounted on a diffractometer for data collection.
Protocol:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Carefully mount the crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) using a small amount of oil or grease.
-
-
Data Collection Parameters:
-
The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
-
The X-ray source (e.g., Mo Kα or Cu Kα radiation) is selected.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Key data collection parameters include the exposure time per frame, the rotation angle per frame, and the total number of frames. These parameters are optimized to ensure a complete and high-quality dataset.
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffraction spots. This information is then used to solve and refine the crystal structure.
Protocol:
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process involves adjusting the atomic coordinates, displacement parameters (describing the thermal motion of the atoms), and other parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated to ensure its quality and chemical reasonableness. This includes checking for residual electron density, analyzing the geometry of the molecule, and examining the agreement between the model and the data (R-factors).
Data Presentation
The following tables summarize representative crystallographic data for a selection of hydrazone compounds, providing a basis for comparison.
Table 1: Crystallographic Data for Selected Hydrazone Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Benzaldehyde Phenylhydrazone | C₁₃H₁₂N₂ | Monoclinic | P2₁/c | 10.854(2) | 5.891(1) | 18.013(4) | 106.98(3) | 1102.2(4) | 4 |
| 4-Hydroxybenzaldehyde Isonicotinoylhydrazone | C₁₃H₁₁N₃O₂ | Monoclinic | P2₁/n | 7.398(2) | 11.234(3) | 14.012(4) | 98.34(2) | 1150.9(5) | 4 |
| Salicylaldehyde Benzoylhydrazone | C₁₄H₁₂N₂O₂ | Orthorhombic | Pca2₁ | 12.345(3) | 5.789(1) | 16.987(4) | 90 | 1214.5(5) | 4 |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for Hydrazone Moieties
| Compound | N-N | C=N | N-C(aryl) | ∠C-N-N | ∠C=N-N |
| Benzaldehyde Phenylhydrazone | 1.375(3) | 1.282(3) | 1.412(3) | 117.5(2) | 119.8(2) |
| 4-Hydroxybenzaldehyde Isonicotinoylhydrazone | 1.371(2) | 1.279(2) | - | 118.2(1) | 116.9(1) |
| Salicylaldehyde Benzoylhydrazone | 1.380(4) | 1.285(4) | - | 116.9(3) | 119.2(3) |
Note: The data presented in these tables are illustrative and have been sourced from published crystallographic databases. Actual values for specific compounds will vary.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the single crystal X-ray diffraction analysis of hydrazone compounds.
Caption: Experimental workflow for SC-XRD analysis of hydrazones.
Caption: Logical flow of crystallographic structure determination.
Application Notes and Protocols: Utilizing 3-Methoxybenzaldehyde Hydrazones in the Development of New Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzaldehyde hydrazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds are synthesized through the condensation reaction of 3-methoxybenzaldehyde with various hydrazides. The resulting hydrazone scaffold serves as a versatile pharmacophore that can be readily modified to optimize biological activity. This document provides detailed application notes and experimental protocols for researchers engaged in the development of novel anticancer drugs based on 3-methoxybenzaldehyde hydrazones.
Anticancer Activity and Mechanism of Action
Recent studies have demonstrated the potent cytotoxic effects of 3-methoxybenzaldehyde hydrazone derivatives against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.
Cytotoxicity Data
The in vitro anticancer activity of various 3-methoxybenzaldehyde hydrazone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-methoxysalicylaldehyde-benzoylhydrazone (3mSBH) | Hep-G2 (Hepatocellular Carcinoma) | 15.34 | [1] |
| SH-SY5Y (Neuroblastoma) | 12.85 | [1] | |
| HEK-293 (Normal Kidney Cells) | 69.69 | [1] | |
| 3-methoxysalicylaldehyde-isonicotinoylhydrazone (3mSIH) | Hep-G2 (Hepatocellular Carcinoma) | 8.12 | [1] |
| SH-SY5Y (Neuroblastoma) | 5.89 | [1] | |
| HEK-293 (Normal Kidney Cells) | 39.90 | [1] | |
| 3-methoxysalicylaldehyde-salicyloylhydrazone (3mShBH) | Hep-G2 (Hepatocellular Carcinoma) | 35.11 | [1] |
| SH-SY5Y (Neuroblastoma) | 25.43 | [1] | |
| HEK-293 (Normal Kidney Cells) | Not specified | [1] | |
| 3-methoxysalicylaldehyde hydrazone derivatives | HL-60 (Acute Myeloid Leukemia) | Strong cytotoxicity reported | [2] |
| 5-methoxy-salicylaldehyde hydrazone derivatives | MCF-7 (Breast Adenocarcinoma) | 0.91–3.54 | [2] |
| Trimethoxy-benzaldehyde levofloxacin hydrazone (QNT11) | Hep3B (Hepatocellular Carcinoma) | 2.21 | [3][4] |
| SMMC-7721 (Hepatocellular Carcinoma) | 2.38 | [4] | |
| MCF-7 (Breast Adenocarcinoma) | 3.17 | [4] | |
| HCT-8 (Colon Cancer) | 2.79 | [4] | |
| BMSCs (Normal Bone Marrow Stem Cells) | 7.46 | [4] |
Signaling Pathways and Molecular Targets
Based on studies of structurally related trimethoxy-benzaldehyde hydrazones, a likely mechanism of action for 3-methoxybenzaldehyde hydrazones involves a dual attack on cancer cells: inhibition of topoisomerase II and induction of apoptosis via the Bcl-2 signaling pathway.[3][4]
Proposed Mechanism of Action Workflow
References
- 1. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer [mdpi.com]
- 3. Trimethoxy-benzaldehyde levofloxacin hydrazone inducing the growth arrest and apoptosis of human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethoxy-benzaldehyde levofloxacin hydrazone inducing the growth arrest and apoptosis of human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antibacterial and Antifungal Activity of Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antibacterial and antifungal efficacy of hydrazone derivatives. The following sections outline the standardized methodologies for determining the antimicrobial spectrum and potency of these compounds, present a summary of reported activity for various derivatives, and visualize the experimental workflows.
Introduction
Hydrazone derivatives are a versatile class of organic compounds possessing a characteristic >C=N-NH-C=O linkage. They have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The evaluation of their antibacterial and antifungal potential is a critical step in the discovery and development of new antimicrobial agents. This document details the essential protocols required for this assessment.
Key Experimental Protocols
The following protocols are fundamental for screening and quantifying the antimicrobial activity of hydrazone derivatives.
Agar Disk Diffusion Method (Qualitative Screening)
The disk diffusion method is a preliminary, qualitative assay to screen for the antimicrobial activity of hydrazone derivatives. It is based on the diffusion of the compound from a saturated paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[2][3][4]
Materials:
-
Sterile paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Hydrazone derivative solution of known concentration (e.g., 10 mg/mL in a suitable solvent like DMSO)
-
Positive control antibiotic discs (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Negative control (solvent-loaded disc)
-
Sterile swabs, micropipettes, and incubator
Protocol:
-
Media Preparation: Prepare MHA or SDA plates according to the manufacturer's instructions and allow them to solidify in a sterile environment.
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.
-
Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of the hydrazone derivative solution onto a disc. Apply the solvent to the negative control disc and place the positive control antibiotic disc.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.[2][5]
-
Result Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][8]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum
-
Hydrazone derivative stock solution
-
Positive control (standard antibiotic) and negative control (broth only)
-
Microplate reader or visual inspection
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the hydrazone derivative in the appropriate broth directly in the 96-well plate.[6] The concentration range can be, for example, from 1024 µg/mL to 8 µg/mL.[6]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells with broth and inoculum (growth control), broth only (sterility control), and a serial dilution of a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 48 hours for fungi.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7][9] This can be assessed visually or by using a microplate reader to measure absorbance.
Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
Following the MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined to assess whether the compound is microbicidal or microbistatic. The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9]
Protocol:
-
Subculturing: Take a small aliquot (e.g., 10 µL) from the wells of the MIC assay that show no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[9] The ratio of MBC/MIC or MFC/MIC can provide insights into the nature of the antimicrobial action. A ratio of ≤4 generally indicates a cidal effect, while a ratio >4 suggests a static effect.[10]
Data Presentation: Antimicrobial Activity of Hydrazone Derivatives
The following table summarizes the reported antibacterial and antifungal activities of various hydrazone derivatives against different microbial strains.
| Hydrazone Derivative Class | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Isonicotinic Acid Hydrazones | S. aureus ATCC 6538 | 1.95 - 7.81 | 3.91 - 125 | - | [1][11] |
| Isonicotinic Acid Hydrazones | S. epidermidis ATCC 12228 | 1.95 - 7.81 | 3.91 - 125 | - | [1][11] |
| 5-Nitrofuran-2-carboxylic Acid Hydrazones | S. epidermidis ATCC 12228 | 0.48 - 15.62 | 0.98 - 62.5 | - | [1] |
| s-Triazine Hydrazone Derivative | E. coli | 12.5 | - | - | [1][11] |
| s-Triazine Hydrazone Derivative | S. aureus | 6.25 | - | - | [1][11] |
| Indol-2-one Derivative | C. albicans | 31.25 | - | - | [1] |
| Pyrimidine Derivative | C. albicans | 25 | - | - | [1] |
| Pyrimidine Derivative | A. fumigatus | 50 | - | - | [1] |
| 2-Propylquinoline-4-carboxylic Acid Hydrazone | P. aeruginosa | 0.39 ± 0.02 | - | - | [11] |
| 2-Propylquinoline-4-carboxylic Acid Hydrazone | S. aureus | 0.39 ± 0.02 | - | - | [11] |
| Pyrazoline Derivative | E. faecalis | 32 | - | - | [6] |
| Pyrazoline Derivative | S. aureus | 64 | - | - | [6] |
| Pyrazoline Derivative | C. albicans | 64 | - | - | [6] |
| 4-pyridin-2-ylbenzaldehyde Derivative | C. parapsilosis | 16 - 32 | - | - | [12][13] |
| tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate | T. asahii | 8 - 16 | - | - | [12][13] |
| Steroidal Hydrazone | B. cereus | 370 - 3000 | 750 - 6000 | - | [14] |
| Steroidal Hydrazone | MRSA | 750 - 1500 | 1500 - 3000 | - | [14] |
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial activity assessment and a potential mechanism of action for hydrazone derivatives.
Caption: Experimental workflow for assessing antimicrobial activity.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions Using Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the use of various hydrazone derivatives as analytical reagents in the spectrophotometric determination of a range of metal ions. Hydrazone-based reagents are versatile due to their ability to form stable, colored complexes with numerous metal ions, enabling sensitive and selective quantification using UV-Vis spectrophotometry.
Principle of the Method
The fundamental principle of this analytical method lies in the reaction between a specific hydrazone derivative and a target metal ion in a buffered aqueous or mixed-solvent solution. This reaction forms a stable metal-ligand complex, which exhibits a distinct color and, consequently, a strong absorbance at a specific wavelength in the visible spectrum. The intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, in accordance with the Beer-Lambert Law. The selectivity of the method is achieved by carefully selecting the hydrazone reagent, controlling the pH of the solution, and using masking agents to prevent interference from other ions.
Diagram of the Chelation Reaction
Caption: General chelation reaction between a hydrazone ligand and a metal ion to form a colored complex.
Application Note 1: Determination of Nickel (II)
Reagent: 2-Aminoacetophenone isonicotinoylhydrazone (2-AAINH)
This method provides a simple and sensitive approach for the determination of Nickel (II) in various samples, including water and alloys.[1] 2-AAINH reacts with Ni(II) in a slightly alkaline medium to form a stable, light yellow colored complex.
Table 1: Analytical Parameters for Ni(II) Determination using 2-AAINH
| Parameter | Value | Reference |
| λmax | 470 nm | [1] |
| Optimal pH | 9.0 | [1] |
| Molar Absorptivity (ε) | 1.05 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Beer's Law Range | 0.29 - 6.16 µg/mL | [1] |
| Sandell's Sensitivity | 0.56 x 10⁻² µg cm⁻² | [1] |
| Stoichiometry (Ni:Ligand) | 1:1 |
Experimental Protocol
1. Reagent Preparation:
-
2-AAINH Solution (1 x 10⁻² M): Synthesize 2-AAINH by condensing equimolar amounts of 2-aminoacetophenone and isonicotinoyl hydrazide in alkaline absolute ethanol.[1] Dissolve 0.255 g of the recrystallized product in dimethylformamide (DMF) and dilute to 100 mL.
-
Nickel (II) Stock Solution (1 x 10⁻² M): Dissolve 0.2808 g of NiSO₄·7H₂O in double-distilled water and dilute to 100 mL in a volumetric flask.
-
Buffer Solution (pH 9.0): Prepare a standard ammonia-ammonium chloride buffer solution.
2. Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, add 4 mL of the pH 9.0 buffer solution and 0.5 mL of the 1 x 10⁻² M 2-AAINH solution.
-
Add varying volumes of a diluted standard Ni(II) solution (e.g., 1 x 10⁻⁴ M) to create a series of concentrations within the Beer's Law range.
-
Dilute each flask to the mark with double-distilled water and mix well.
-
Measure the absorbance of each solution at 470 nm against a reagent blank (prepared in the same manner but without the Ni(II) solution).
-
Plot a graph of absorbance versus the concentration of Ni(II) (in µg/mL).
3. Sample Analysis:
-
Take a known volume of the sample solution (appropriately diluted to fall within the calibration range) in a 10 mL volumetric flask.
-
Add 4 mL of the pH 9.0 buffer and 0.5 mL of the 2-AAINH solution.
-
Dilute to the mark with double-distilled water and mix thoroughly.
-
Measure the absorbance at 470 nm against the reagent blank.
-
Determine the concentration of Ni(II) in the sample from the calibration curve.
Application Note 2: Determination of Copper (II)
Reagent: Salicylaldehyde benzoyl hydrazone (SAL-BH)
A highly sensitive and selective non-extractive spectrophotometric method for the determination of trace amounts of copper(II).[2] SAL-BH forms a greenish-yellow chelate with Cu(II) in a slightly acidic 1,4-dioxane-water medium.[2]
Table 2: Analytical Parameters for Cu(II) Determination using SAL-BH
| Parameter | Value | Reference |
| λmax | 404 nm | [2] |
| Optimal Medium | 0.0001-0.005 M H₂SO₄ in 40% 1,4-dioxane | [2] |
| Molar Absorptivity (ε) | 1.4 x 10⁵ L mol⁻¹ cm⁻¹ | [2] |
| Beer's Law Range | 0.01 - 18.0 mg/L | [2] |
| Detection Limit | 1 ng/mL | [2] |
| Stoichiometry (Cu:Ligand) | 1:1 | [2] |
Experimental Protocol
1. Reagent Preparation:
-
SAL-BH Solution: Prepare a standard solution of SAL-BH in 1,4-dioxane.
-
Copper (II) Stock Solution: Prepare a standard stock solution of a soluble copper salt (e.g., CuSO₄·5H₂O) in distilled water.
-
Acidic Medium: Prepare a dilute solution of sulfuric acid (e.g., 0.01 M).
2. Calibration Curve Construction:
-
In a series of 10 mL volumetric flasks, add 4 mL of 1,4-dioxane.
-
Add an appropriate volume of the dilute sulfuric acid to achieve the optimal acidity.
-
Add varying aliquots of a standard Cu(II) solution to cover the concentration range of 0.01-18.0 mg/L.
-
Add a fixed volume of the SAL-BH solution.
-
Dilute to the mark with distilled water, ensuring the final concentration of 1,4-dioxane is 40%.
-
Mix well and measure the absorbance at 404 nm against a reagent blank.
-
Plot absorbance versus Cu(II) concentration.
3. Sample Analysis:
-
Prepare the sample by dissolving it in a suitable solvent and diluting it to bring the Cu(II) concentration into the linear range.
-
To a 10 mL volumetric flask, add the sample aliquot, 4 mL of 1,4-dioxane, the required amount of sulfuric acid, and the SAL-BH solution.
-
Dilute to the mark with distilled water.
-
Measure the absorbance at 404 nm and determine the concentration from the calibration curve.
Application Note 3: Determination of Cadmium (II), Lead (II), Chromium (VI), and Arsenic (III)
Reagent: Glutaraldehydephenyl hydrazone (GPH)
A versatile method for the simultaneous or individual determination of several toxic heavy metals in environmental and biological samples.[3][4] GPH forms stable colored complexes with these metal ions in a slightly acidic to neutral pH range in a DMF-water medium.[3]
Table 3: Analytical Parameters for Metal Ion Determination using GPH
| Metal Ion | λmax (nm) | Optimal pH | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit (µg/g) | Reference |
| Cr(VI) | 360.0 | 6.5 - 7.5 | - | - | [3][4] |
| Pb(II) | 395.0 | 6.5 - 7.5 | 2.213 x 10⁴ | 0.5250 | [3] |
| As(III) | 395.0 | 6.5 - 7.5 | 2.460 x 10⁴ | 0.3432 | [3] |
| Cd(II) | - | 6.5 - 7.5 | - | - | [3] |
Experimental Protocol
1. Reagent Preparation:
-
GPH Solution (1.0 x 10⁻⁴ M): Synthesize GPH and prepare a stock solution in dimethylformamide (DMF).
-
Metal Ion Stock Solutions (1.0 x 10⁻⁴ M): Prepare individual stock solutions of the salts of each metal ion in deionized water.
-
Buffer Solutions: Prepare a series of buffer solutions to maintain the pH between 6.5 and 7.5.
2. Calibration Curve Construction (for each metal):
-
In a series of 10 mL volumetric flasks, add 4.0 mL of the appropriate buffer solution and 2.0 mL of the 1.0 x 10⁻⁴ M GPH solution.
-
Add varying volumes of the standard solution of the target metal ion.
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance at the respective λmax for each metal against a reagent blank.
-
Construct a calibration curve for each metal ion by plotting absorbance versus concentration.
3. Sample Analysis:
-
Digest and prepare the environmental or biological sample to bring the metal ions into solution.
-
Take an aliquot of the prepared sample, adjust the pH to the optimal range, and transfer to a 10 mL volumetric flask.
-
Add 2.0 mL of the GPH solution.
-
Dilute to the mark with deionized water.
-
Measure the absorbance at the appropriate wavelength for the metal of interest.
-
Quantify the metal concentration using the corresponding calibration curve.
General Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of metal ions using hydrazone derivatives.
References
Application Notes and Protocols: Design and Synthesis of Novel Antifungal Agents Based on the 3-Methoxybenzaldehyde Hydrazone Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel antifungal agents incorporating the 3-methoxybenzaldehyde hydrazone scaffold. This class of compounds has demonstrated promising activity against a range of fungal pathogens, including clinically relevant species of Candida and Aspergillus. The following sections detail the synthetic protocols, methods for antifungal susceptibility testing, and insights into the potential mechanism of action.
Design Rationale
The hydrazone scaffold (–C=N-NH–) is a versatile pharmacophore known for its broad spectrum of biological activities. When combined with a 3-methoxybenzaldehyde moiety, the resulting compounds possess a unique electronic and steric profile that can be fine-tuned to optimize antifungal potency. The methoxy group at the meta-position of the benzene ring can influence the molecule's lipophilicity and interaction with biological targets. The general structure involves the condensation of a substituted hydrazide with 3-methoxybenzaldehyde, allowing for diverse structural modifications to explore structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of 3-methoxybenzaldehyde hydrazones is typically achieved through a straightforward condensation reaction.[1]
Experimental Protocol: General Synthesis of 3-Methoxybenzaldehyde Hydrazones
This protocol describes the synthesis of a representative 3-methoxybenzaldehyde hydrazone derivative.
Materials:
-
3-Methoxybenzaldehyde
-
Appropriate hydrazide (e.g., isonicotinic hydrazide, benzhydrazide)
-
Ethanol or Methanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the selected hydrazide in 20 mL of absolute ethanol. Stir the solution until the hydrazide is completely dissolved. Gentle warming may be applied if necessary.
-
Addition of Aldehyde: To the stirred solution, add 1.0 mmol of 3-methoxybenzaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-6 hours.
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Characterization: Characterize the synthesized compound using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR: To identify characteristic functional groups, such as the C=N (imine) and N-H bonds of the hydrazone moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Antifungal Activity Evaluation
The in vitro antifungal activity of the synthesized 3-methoxybenzaldehyde hydrazones is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A2 for yeasts and M38-A2 for filamentous fungi, is the standard procedure.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Materials:
-
Synthesized hydrazone compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines. Briefly, grow the fungal strain on an appropriate agar medium. Suspend fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Compound Preparation: Prepare a stock solution of each synthesized hydrazone in DMSO. A series of twofold dilutions of each compound is then prepared in RPMI-1640 medium in the 96-well microtiter plates.
-
Inoculation: Inoculate each well (containing the serially diluted compounds) with the standardized fungal suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
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Incubation: Incubate the microtiter plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
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MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Data Presentation: Antifungal Activity of 3-Methoxybenzaldehyde Hydrazone Derivatives
The following table summarizes hypothetical MIC values for a series of 3-methoxybenzaldehyde hydrazone derivatives against common fungal pathogens to illustrate a structured data presentation.
| Compound ID | R-Group on Hydrazide | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. glabrata | MIC (µg/mL) vs. A. fumigatus |
| 3MH-01 | Phenyl | 16 | 32 | 64 |
| 3MH-02 | 4-Chlorophenyl | 8 | 16 | 32 |
| 3MH-03 | 4-Nitrophenyl | 4 | 8 | 16 |
| 3MH-04 | Pyridin-4-yl | 8 | 16 | 32 |
| 3MH-05 | Naphthyl | 32 | 64 | >64 |
| Fluconazole | - | 1 | 16 | >64 |
Mechanism of Action
While the precise mechanism of action for 3-methoxybenzaldehyde hydrazones is still under investigation, evidence suggests that they may exert their antifungal effects by disrupting the fungal cell membrane.[2] One proposed target is the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability and ultimately cell death.
Visualizing the Experimental Workflow and Proposed Mechanism
The following diagrams, created using the DOT language, illustrate the general workflow for the synthesis and testing of these antifungal agents, as well as a simplified representation of their proposed mechanism of action.
Caption: General workflow for the development of novel antifungal hydrazones.
Caption: Proposed mechanism of action targeting ergosterol biosynthesis.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on hydrazone derivatives suggest that the nature of the substituent on the hydrazide moiety plays a crucial role in determining antifungal potency. Electron-withdrawing groups on the aromatic ring of the hydrazide, such as nitro or halogen groups, tend to enhance antifungal activity. This may be due to their influence on the electronic properties of the hydrazone linkage or their ability to form additional interactions with the target enzyme. The presence of a hydroxyl group on the benzaldehyde ring has also been shown to be important for antimicrobial activity.[4]
Conclusion
The 3-methoxybenzaldehyde hydrazone scaffold represents a promising starting point for the development of novel antifungal agents. The synthetic accessibility and the potential for diverse structural modifications make this class of compounds an attractive area for further investigation. Future work should focus on synthesizing a broader range of derivatives to establish a more comprehensive SAR, elucidating the precise molecular target, and evaluating the in vivo efficacy and toxicity of the most potent compounds.
References
- 1. Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common challenges in the synthesis of aromatic hydrazones and their solutions
Welcome to the technical support center for the synthesis of aromatic hydrazones. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of aromatic hydrazones?
A1: The synthesis of aromatic hydrazones typically proceeds via the condensation reaction of an aromatic aldehyde or ketone with a hydrazine derivative. The reaction is usually acid-catalyzed. The mechanism involves the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate to form the C=N double bond of the hydrazone. The breakdown of the tetrahedral intermediate is often the rate-limiting step at neutral pH.[1]
Q2: Why is an acidic catalyst typically required?
A2: An acidic catalyst is used to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydrazine.[2] However, the pH must be carefully controlled; highly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic and halting the reaction. A mildly acidic medium (pH 4-6) is generally optimal.[2]
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most common side reaction is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone, or when one molecule of hydrazine reacts with two molecules of the carbonyl compound. To minimize azine formation, a slight excess of the hydrazine reagent can be used.[3] Another strategy is to use N,N-disubstituted hydrazines, which prevents azine formation.[4]
Q4: How can I confirm the successful formation of my aromatic hydrazone product?
A4: Successful synthesis can be confirmed using several spectroscopic techniques:
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FT-IR Spectroscopy: Look for the appearance of a characteristic C=N (imine) stretching band around 1596–1627 cm⁻¹ and an N-H stretching band around 3195–3310 cm⁻¹. The disappearance of the C=O stretching band from the starting aldehyde/ketone is also a key indicator.[5][6][7]
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¹H NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) in the range of 8.29 to 9.00 ppm and a downfield singlet for the N-H proton, typically between 9.11 and 13.32 ppm.[8][9]
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¹³C NMR Spectroscopy: Look for the signal of the azomethine carbon (C=N) between 149 and 166 ppm and the amide C=O carbon (if applicable) between 160 and 165 ppm.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inappropriate pH. 2. Sterically hindered reactants. 3. Deactivation of hydrazine by strong acid. 4. Low reactivity of the carbonyl compound. 5. Product is hydrolytically unstable. | 1. Adjust the reaction pH to a mildly acidic range (4-6) using a few drops of acetic acid.[10][11] 2. Increase reaction time and/or temperature. Consider using microwave irradiation to accelerate the reaction.[12][13] 3. Use a milder acid catalyst like p-toluenesulfonic acid (pTSA), citric acid, or a Lewis acid like CeCl₃·7H₂O.[3][6][14][15] 4. Use a hydrazine with an electron-withdrawing group to increase reactivity.[16] 5. Work under anhydrous conditions and use a Dean-Stark trap to remove water as it forms.[14] |
| Formation of Multiple Products / Impure Product | 1. Azine formation. 2. Acetal formation (if using alcohol as solvent). 3. Geometric (E/Z) isomers or tautomers. 4. Side reactions due to harsh conditions. | 1. Use a slight excess of the hydrazine reactant.[3] 2. Use a non-nucleophilic solvent like tert-butanol or perform the reaction under solvent-free conditions (mechanosynthesis or melt synthesis).[14][17] 3. Isomers are common and can sometimes be separated by careful column chromatography or recrystallization. Their presence can be confirmed by multiple sets of peaks in NMR spectra.[5] 4. Use milder reaction conditions (e.g., room temperature, shorter reaction times) and a more selective catalyst.[8] |
| Product Precipitation / Poor Solubility | 1. The product is insoluble in the reaction solvent. 2. Reactants are not fully dissolved. | 1. Choose a solvent in which the product is more soluble at the reaction temperature (e.g., ethanol, methanol, DMF). The product may precipitate upon cooling, which aids in purification. 2. Use a co-solvent or heat the mixture to ensure all reactants are in solution before the reaction begins. |
| Reaction is Too Slow | 1. Low reaction temperature. 2. Insufficient catalysis. 3. Low reactivity of starting materials. | 1. Reflux the reaction mixture.[10] 2. Employ alternative synthesis methods such as microwave-assisted synthesis, which can dramatically reduce reaction times.[13] 3. Add a suitable catalyst (e.g., acetic acid, CeCl₃, TMSOTf). For example, CeCl₃·7H₂O can afford high yields in as little as 5 minutes at room temperature.[12][14] |
Comparative Data on Synthesis Methods
The choice of synthetic method can significantly impact yield and reaction time. Greener methods like mechanochemistry and microwave-assisted synthesis offer considerable advantages over traditional solution-based approaches.
| Synthesis Method | Typical Solvent(s) | Catalyst | Temperature | Typical Time | Typical Yield | Reference |
| Solution-Based (Conventional) | Ethanol, Methanol | Acetic Acid | Reflux | 2 - 6 hours | 60 - 90% | [9][10] |
| Lewis Acid Catalysis | tert-Butanol | CeCl₃·7H₂O (2 mol%) | Room Temp. | 5 minutes | ~97% | [14] |
| Microwave-Assisted | Ethanol or Solvent-free | None / Acid | 45 - 50 °C | 5 - 10 minutes | 92 - 96% | [13] |
| Mechanosynthesis (Grinding) | Liquid-Assisted Grinding (LAG) | None | Room Temp. | 30 - 60 minutes | >99% | [8][17] |
| Melt Synthesis | Solvent-free | None | 110 - 140 °C | 1 hour | High | [8] |
Key Experimental Protocols
Protocol 1: General Solution-Based Synthesis of Aromatic Hydrazones
This protocol describes a standard method using reflux in ethanol.
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Dissolution: Dissolve the aromatic aldehyde or ketone (1.0 mmol) and the corresponding hydrazine derivative (1.0 mmol) in ethanol (25 mL) in a round-bottom flask.
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Catalyst Addition: Add a few drops of a suitable acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid (pTSA).[6][10]
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Reaction: Stir the mixture and heat it to reflux for 2 to 6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6][10]
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Isolation: After completion, cool the reaction mixture to room temperature or in an ice bath. The solid precipitate is then collected by vacuum filtration.
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Purification: Wash the collected solid with cold distilled water or ethanol and dry it.[10] If necessary, further purify the product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and efficient green alternative to conventional heating.
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Mixing: Place the aromatic aldehyde (1 mmol) and the hydrazine derivative (1 mmol) into a microwave-safe vial.
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Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 45°C) for 5 minutes.[13]
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Isolation: After the reaction, allow the vial to cool to room temperature. The resulting solid product can be used directly or purified by recrystallization. This method often yields highly pure products without the need for further purification.[13]
Diagrams and Workflows
Caption: Experimental workflow for aromatic hydrazone synthesis.
Caption: Troubleshooting logic for hydrazone synthesis issues.
Caption: Simplified reaction pathway for hydrazone formation.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones : Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alcrut.com [alcrut.com]
- 12. researchgate.net [researchgate.net]
- 13. minarjournal.com [minarjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
Technical Support Center: Purification of 3-Methoxybenzaldehyde Hydrazone Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-methoxybenzaldehyde hydrazone derivatives.
Frequently Asked Questions (FAQs)
Q1: My purified 3-methoxybenzaldehyde hydrazone derivative is an oil instead of a solid. What should I do?
A1: An oily product is a common issue. It can be due to the presence of impurities, residual solvent, or the intrinsic properties of your specific derivative. Here are a few techniques to induce crystallization:
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Trituration: Stir the oil with a cold, non-polar solvent like n-hexane or pentane. This can often induce the formation of a solid by "washing away" impurities that inhibit crystallization.
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Recrystallization from a different solvent system: Your current solvent may not be optimal. Experiment with various solvents or solvent mixtures.
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Seeding: If you have a small amount of solid material from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.
Q2: My hydrazone derivative appears to be decomposing during column chromatography on silica gel. How can I prevent this?
A2: Hydrazones, particularly those with an unsubstituted distal nitrogen, can be unstable on acidic silica gel.[1] This can lead to hydrolysis back to 3-methoxybenzaldehyde and the corresponding hydrazine. To mitigate this, you can:
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Use a basic modifier in your eluent: Add approximately 1% triethylamine or pyridine to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]
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Consider alternative stationary phases: If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.
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Minimize contact time: Run the column as quickly as is practical while still achieving good separation.
Q3: My TLC plate shows streaking or "messy" spots for my hydrazone product. What is the cause?
A3: Streaking on a TLC plate can be caused by several factors:
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Decomposition on the plate: Similar to column chromatography, the acidic nature of the silica gel on the TLC plate can cause your compound to degrade. Adding a small amount of triethylamine to the developing solvent can help produce cleaner spots.[2]
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Compound polarity: Highly polar compounds can sometimes streak. Ensure you are using an appropriate solvent system.
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Sample overloading: Applying too much of your sample to the TLC plate can lead to broad, streaky spots.
Q4: Can I use water in my purification process? I'm concerned about hydrolysis.
A4: Caution should be exercised when using water. The imine bond of the hydrazone is susceptible to acid-catalyzed hydrolysis, which will revert the compound to 3-methoxybenzaldehyde and the hydrazine starting material. If an aqueous workup is necessary, ensure the solution is basic and minimize the exposure time. It is generally advisable to use anhydrous solvents for the final purification steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 3-methoxybenzaldehyde hydrazone derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Product After Synthesis | - Residual solvent (e.g., ethanol, DMF) - Presence of unreacted 3-methoxybenzaldehyde - Inherent low melting point of the product | - Dry the product under high vacuum. - Triturate the oil with cold n-hexane or pentane to remove non-polar impurities and induce crystallization.[2] - Perform recrystallization from a suitable solvent system (see table below). |
| Low Yield After Recrystallization | - Product is too soluble in the chosen solvent. - Premature crystallization during hot filtration. - Using too much solvent. | - Choose a solvent in which the compound has high solubility when hot and low solubility when cold. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask). - Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product Decomposes on Silica Gel Column | - Acidic nature of silica gel catalyzes hydrolysis. | - Prepare the eluent with 1% triethylamine to neutralize the silica gel.[1][2] - Use neutral alumina as the stationary phase. - Minimize the time the compound spends on the column. |
| Co-elution of Impurities During Chromatography | - Improper solvent system (eluent is too polar or not polar enough). - Unreacted starting materials have similar polarity to the product. | - Optimize the eluent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate. - Consider a multi-step purification, such as recrystallization followed by column chromatography. |
Data Presentation: Solvent Systems for Purification
The choice of solvent is critical for successful purification. The following table provides a summary of common solvent systems used for the purification of hydrazone derivatives.
| Purification Method | Solvent System | Typical Yield Range (%) | Purity Range (%) | Notes |
| Recrystallization | Ethanol | 70-90 | >98 | A common and effective solvent for many hydrazones.[2] |
| Methanol/DMF | 65-85 | >97 | Useful for less soluble compounds. | |
| Acetonitrile | 75-90 | >98 | Good for compounds that are oily in other solvents.[2] | |
| Ethyl Acetate/Hexane | 60-80 | >95 | Good for inducing crystallization of oils. | |
| Column Chromatography | Petroleum Ether/Ethyl Acetate (with 1% Triethylamine) | 50-75 | >99 | A versatile system for a wide range of polarities. The triethylamine is crucial for preventing decomposition.[1] |
| Dichloromethane/Methanol (with 1% Triethylamine) | 45-70 | >99 | Suitable for more polar hydrazone derivatives. |
Note: Yield and purity are dependent on the specific derivative and the purity of the crude material.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Place the crude 3-methoxybenzaldehyde hydrazone derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Preheat a funnel with filter paper and the receiving flask with a small amount of boiling ethanol. Quickly filter the hot solution.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether/ethyl acetate with 1% triethylamine).
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Column Packing: Pour the slurry into the chromatography column and allow it to pack under pressure, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Add the eluent to the top of the column and apply pressure to begin eluting the sample. Collect fractions in test tubes.
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Monitoring: Monitor the separation by TLC, spotting each fraction on a plate. Visualize the spots under UV light.
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Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Below are diagrams illustrating key experimental workflows and troubleshooting logic.
Caption: General purification workflow for hydrazone derivatives.
Caption: Decision tree for handling an oily hydrazone product.
References
Technical Support Center: Optimization of Reaction Conditions for the Condensation of 3-Methoxybenzaldehyde and Hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the condensation reaction between 3-Methoxybenzaldehyde and hydrazine to form 3-methoxybenzaldehyde hydrazone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-methoxybenzaldehyde hydrazone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. The methoxy group is electron-donating, which can slightly deactivate the aldehyde compared to unsubstituted benzaldehyde. 2. Reagent Degradation: Hydrazine hydrate can degrade over time. 3. Unfavorable pH: The reaction is sensitive to pH. Highly acidic or basic conditions can hinder the reaction. | 1. Optimize Reaction Conditions: - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature. Refluxing in ethanol (around 78°C) is often effective. 2. Use Fresh Reagents: Ensure the hydrazine hydrate is fresh or has been stored properly. 3. Catalysis: Add a catalytic amount (1-2 drops) of glacial acetic acid to facilitate the reaction. The optimal pH for hydrazone formation is typically mildly acidic (around 4-5). |
| Formation of a White Precipitate (Side Product) | 1. Azine Formation: Hydrazine can react with two molecules of the aldehyde to form the symmetrical azine, (E,E)-3-methoxybenzaldehyde azine. This is more likely if the aldehyde is in excess or at higher temperatures. | 1. Control Stoichiometry: Use a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) to favor the formation of the hydrazone. 2. Control Temperature: Avoid excessively high temperatures, which can promote the formation of the more thermodynamically stable azine. |
| Oily Product or Difficulty in Crystallization | 1. Presence of Impurities: Unreacted starting materials or solvent residues can prevent crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of the product. | 1. Purification: - Wash the crude product with a non-polar solvent like hexane to remove unreacted aldehyde. - Purify by column chromatography if necessary. 2. Recrystallization: - Attempt recrystallization from a different solvent system. A mixture of ethanol and water, or acetone, can be effective. - Use techniques like scratching the inside of the flask or adding a seed crystal to induce crystallization. |
| Product is Unstable or Decomposes | 1. Hydrolysis: Hydrazones can be susceptible to hydrolysis, especially in the presence of water and acid. | 1. Anhydrous Conditions: While the reaction can be run in alcoholic solvents, minimizing excess water can improve stability. 2. Neutralize After Reaction: If an acid catalyst is used, neutralize the reaction mixture during workup to prevent hydrolysis of the product during storage. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Ethanol is a commonly used and effective solvent for the condensation of aromatic aldehydes and hydrazine. It readily dissolves the reactants and allows for heating to reflux to increase the reaction rate. Methanol can also be used. For a greener synthesis, solvent-free conditions using a catalyst like MgO nanoparticles have also been reported for similar reactions.
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is highly recommended to accelerate the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrazine.
Q3: What is the typical reaction temperature and time?
A3: A common starting point is to reflux the reaction mixture in ethanol (approximately 78°C). Reaction times can vary from a few hours to 24 hours. It is crucial to monitor the reaction's progress by TLC to determine the optimal time. Increasing the temperature can enhance the yield and reduce the reaction time.
Q4: How can I purify the synthesized 3-methoxybenzaldehyde hydrazone?
A4: The most common method of purification is recrystallization. After the reaction is complete, the mixture is typically cooled, and the resulting precipitate is filtered. This crude product can then be recrystallized from a suitable solvent, such as ethanol, an ethanol/water mixture, or acetone, to obtain a pure product. If the product is an oil or heavily contaminated, column chromatography on silica gel may be necessary.
Q5: What is the expected yield for this reaction?
A5: With optimized conditions, yields can be quite good. For a similar reaction involving 2-hydroxy-3-methoxybenzaldehyde and hydrazine hydrochloride, a yield of 72% was reported.[1] For other substituted benzaldehyde hydrazones, yields often range from 70% to over 90% depending on the specific substrates and conditions used.
Data on Reaction Condition Optimization
The following tables summarize the expected impact of various parameters on the reaction yield, based on literature for similar hydrazone syntheses.
Table 1: Effect of Solvent on Yield
| Solvent | Typical Temperature (°C) | Expected Relative Yield | Notes |
| Ethanol | 78 (Reflux) | High | Good solubility for reactants, easy to remove. |
| Methanol | 65 (Reflux) | High | Similar to ethanol, lower boiling point. |
| Dichloromethane | 40 (Reflux) | Moderate | Lower reaction rate due to lower temperature. |
| Water | 100 (Reflux) | Low to Moderate | May require a co-solvent for solubility. |
| Solvent-free | 80 | High | Requires a solid catalyst (e.g., MgO NPs). Environmentally friendly. |
Table 2: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Catalyst | Typical Reaction Time | Expected Relative Yield |
| 25 (Room Temp) | Acetic Acid | 12-24 hours | Moderate |
| 50 | Acetic Acid | 4-8 hours | Good |
| 78 (Ethanol Reflux) | Acetic Acid | 2-4 hours | High |
| 100 | Acetic Acid | 1-2 hours | High (risk of side products) |
Experimental Protocols
Protocol 1: Standard Synthesis with Acetic Acid Catalysis
This protocol is a standard method for the synthesis of 3-methoxybenzaldehyde hydrazone.
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde).
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
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Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
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Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
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Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.
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Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.
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Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 3-methoxybenzaldehyde hydrazone.
Protocol 2: Synthesis of a Structurally Similar Azine
This protocol is adapted from the synthesis of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine and can be modified for the synthesis of the corresponding 3-methoxybenzaldehyde azine, a potential side product.[1]
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Reactant Preparation: In a 50 mL round-bottom flask, combine 3-methoxybenzaldehyde (2.0 mmol, 1.0 eq) and hydrazine hydrochloride (1.0 mmol, 0.5 eq) in ethanol (30 mL).
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Reaction: Reflux the reaction mixture with stirring at approximately 70-80°C for 24 hours.
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Isolation: Cool the resulting clear solution to room temperature. The product should crystallize.
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Purification: Isolate the crystals by filtration, wash three times with cold ethanol, and dry under vacuum.
Visualizations
Experimental Workflow for Hydrazone Synthesis
Caption: Workflow for the synthesis of 3-methoxybenzaldehyde hydrazone.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
Interpretation of mass spectrometry fragmentation patterns of 3-Methoxybenzaldehyde hydrazones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methoxybenzaldehyde hydrazones and interpreting their mass spectrometry fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation pathways for 3-methoxybenzaldehyde hydrazone under Electron Ionization (EI) mass spectrometry?
A1: Under EI, 3-methoxybenzaldehyde hydrazone is expected to undergo several key fragmentation pathways. The initial ionization will form a molecular ion (M•+). Major fragmentation routes include:
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α-cleavage: Scission of the N-N bond is a common pathway for hydrazones.
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Loss of radicals: Expect the loss of small radicals such as •H, •CH3, and •OCH3 from the molecular ion or subsequent fragment ions.
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Cleavage of the C-N bond: The bond between the benzene ring and the hydrazone moiety can cleave.
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Rearrangement reactions: Hydrogen rearrangements can lead to the formation of stable neutral molecules and fragment ions.
Q2: How does the 3-methoxy group influence the fragmentation pattern?
A2: The 3-methoxy group on the benzene ring influences the fragmentation by directing cleavage and stabilizing certain fragment ions. The methoxy group can be lost as a methyl radical (•CH3) or a methoxy radical (•OCH3). Its presence can also influence the relative abundance of ions containing the substituted benzene ring.
Q3: What are some common sources of contamination to be aware of during the analysis?
A3: Contamination can arise from various sources and interfere with the interpretation of your mass spectra. Common contaminants include:
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Solvents: Impurities in solvents like methanol, acetonitrile, and water can appear as background ions.
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Plasticizers: Phthalates and other plasticizers can leach from plastic containers and tubing.[1]
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Detergents: Residues of detergents such as Triton and Tween from glassware can cause significant interference.[1]
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Keratin: Keratin from skin and hair is a frequent contaminant in proteomics and can also appear in small molecule analysis.[1]
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Column bleed: Stationary phase material from the GC or LC column can produce background signals, especially at higher temperatures.
Q4: My synthesized 3-methoxybenzaldehyde hydrazone is an oil and difficult to purify. What can I do?
A4: It is not uncommon for hydrazones to be oily or difficult to crystallize. Here are a few suggestions for purification:
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Trituration: Try triturating the oil with a non-polar solvent like cold n-hexane or pentane to induce solidification.
-
Column Chromatography with precautions: While some hydrazones can be sensitive to silica gel, using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be effective.
-
Recrystallization from different solvents: Experiment with a variety of solvents or solvent mixtures for recrystallization. Sometimes, using a solvent like acetonitrile can help crystallize oily products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of 3-methoxybenzaldehyde hydrazones.
| Problem | Possible Causes | Suggested Solutions |
| No or Weak Molecular Ion Peak (M•+) | The molecular ion is unstable and readily fragments. The ionization energy is too high. | Lower the ionization energy if your instrument allows. Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) if available. |
| Unexpected Peaks in the Mass Spectrum | Contamination from solvents, glassware, or the instrument. Presence of unreacted starting materials (3-methoxybenzaldehyde or hydrazine). Formation of side products during synthesis (e.g., azine formation). | Run a blank analysis of your solvent. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. Check the purity of your synthesized hydrazone by other analytical techniques (e.g., NMR, TLC). |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Interaction of the basic nitrogen atoms in the hydrazone with active sites on the column. Column overload. Inappropriate mobile phase. | Use a deactivated column. Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. Inject a smaller sample volume or a more dilute sample. Optimize the mobile phase composition and gradient. |
| Inconsistent Fragmentation Patterns | Fluctuations in ion source temperature or collision energy (in MS/MS). In-source fragmentation. | Ensure the instrument parameters are stable between runs. Optimize the ion source conditions to minimize in-source fragmentation if it is not desired. |
Data Presentation
The following table summarizes the expected major fragment ions for 3-methoxybenzaldehyde hydrazone (Molecular Weight: 164.19 g/mol ) under Electron Ionization (EI).
| m/z | Proposed Fragment Ion | Formula | Notes |
| 164 | [M]•+ | [C9H12N2O]•+ | Molecular Ion |
| 163 | [M-H]•+ | [C9H11N2O]•+ | Loss of a hydrogen radical |
| 149 | [M-CH3]•+ | [C8H9N2O]•+ | Loss of a methyl radical from the methoxy group |
| 133 | [M-OCH3]•+ | [C8H9N2]•+ | Loss of a methoxy radical |
| 135 | [M-N2H]•+ | [C9H9O]•+ | Cleavage of the C-N bond with hydrogen transfer |
| 107 | [C7H7O]•+ | [CH3OC6H4]•+ | Fragment corresponding to the methoxybenzyl moiety |
| 77 | [C6H5]•+ | [C6H5]•+ | Phenyl cation |
Experimental Protocols
Synthesis of 3-Methoxybenzaldehyde Hydrazone
Materials:
-
3-Methoxybenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the mixture while stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.
Mass Spectrometry Analysis Protocol
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Mandatory Visualization
Caption: Proposed EI fragmentation of 3-Methoxybenzaldehyde Hydrazone.
Caption: Workflow for synthesis and MS analysis.
References
Technical Support Center: Enhancing the Long-Term Stability of Hydrazone Compounds for Biological Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of hydrazone compounds in biological studies.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving hydrazone compounds.
| Question ID | Question | Possible Causes | Suggested Solutions |
| HG-001 | My hydrazone-linked conjugate shows rapid degradation in plasma but is stable in buffer at pH 7.4. | Plasma components, such as proteins and enzymes, can catalyze hydrazone hydrolysis.[1] Low molecular weight components in plasma have also been implicated in accelerating degradation.[1] | Structural Modification: Synthesize hydrazones from aromatic aldehydes, which are generally more stable than those derived from aliphatic aldehydes due to resonance stabilization.[2]Formulation: Consider encapsulating the hydrazone compound in liposomes or nanoparticles to shield it from plasma components.Assay Conditions: When performing initial stability screens, include incubations in plasma from relevant species (e.g., human, mouse) in addition to buffer to identify potential discrepancies early.[1] |
| HG-002 | I am observing premature cleavage of my hydrazone linker in an acidic tumor microenvironment model before it reaches the target cells. | The specific hydrazone linkage may be too acid-labile for the particular application. The rate of hydrolysis is highly dependent on the substituents of the original aldehyde/ketone and hydrazide.[2] | Tune Stability: Modify the electronic properties of the aldehyde or ketone precursor. Electron-donating groups can facilitate protonation and increase the rate of hydrolysis, while electron-withdrawing groups can decrease it.[2]Steric Hindrance: Introduce bulky groups near the hydrazone bond to sterically hinder the approach of water molecules, thereby slowing down hydrolysis. |
| HG-003 | My hydrazone compound is showing poor stability during long-term storage. | Hydrazone compounds can be susceptible to hydrolysis even from trace amounts of moisture, especially if stored improperly. Acidic or basic residues from synthesis can also catalyze degradation. | Storage Conditions: Store the compound as a lyophilized powder in a desiccator at low temperature (-20°C or -80°C).Inert Atmosphere: For highly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).Purification: Ensure high purity of the final compound, free from acidic or basic impurities, by using appropriate chromatographic techniques. |
| HG-004 | There is significant variability in the stability of my hydrazone conjugate between different batches. | Inconsistent purity, residual catalysts from synthesis, or slight variations in the conjugation process can lead to batch-to-batch variability. | Quality Control: Implement stringent quality control measures for each batch, including purity assessment by HPLC and characterization of the drug-to-antibody ratio (DAR) for ADCs.Standardized Protocols: Adhere strictly to standardized protocols for synthesis, purification, and conjugation.Stability Testing: Perform stability studies on each new batch to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrazone degradation in biological systems?
A1: The primary degradation pathway for hydrazones is hydrolysis, which involves the cleavage of the C=N bond.[2][3] This reaction is typically catalyzed by acid, where protonation of the imine nitrogen makes the carbon atom more susceptible to nucleophilic attack by water.[2]
Q2: How does pH affect the stability of hydrazone compounds?
A2: Hydrazone linkages are designed to be acid-labile. They are generally stable at physiological pH (~7.4) but undergo hydrolysis at acidic pH values (typically below 6.5), such as those found in endosomes, lysosomes, or the tumor microenvironment.[2] The rate of hydrolysis increases significantly as the pH decreases.
Q3: What structural features influence the stability of a hydrazone bond?
A3: The stability of a hydrazone bond is significantly influenced by the electronic and steric properties of the parent aldehyde/ketone and hydrazide.
-
Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to the conjugation of the C=N bond with the aromatic ring.[2]
-
Substituents: Electron-donating groups on the aldehyde or ketone can increase the rate of hydrolysis by facilitating protonation, while electron-withdrawing groups can decrease the rate.[2]
-
Acyl Hydrazide Chain Length: For some aliphatic hydrazones, a longer carbon chain in the acyl hydrazide moiety has been shown to increase the rate of hydrolysis at pH 7.4.[2]
Q4: Are there alternatives to hydrazone linkers if stability is a major concern?
A4: Yes, if the inherent instability of hydrazones is problematic for a specific application, other cleavable or non-cleavable linkers can be considered. For example, oximes are generally more resistant to hydrolysis than hydrazones.[3] Other options include enzyme-cleavable linkers (e.g., peptide linkers) or linkers that are cleaved by other specific stimuli.
Q5: How can I improve the stability of my hydrazone compound in formulation?
A5: To enhance stability in a formulation, consider the following:
-
Lyophilization: Storing the compound in a lyophilized state minimizes exposure to water.
-
Excipients: Use excipients that maintain a neutral pH and are non-reactive with the hydrazone linkage.
-
Encapsulation: For drug delivery applications, encapsulating the hydrazone conjugate in liposomes or polymeric nanoparticles can protect it from the external environment until it reaches the target site.
Quantitative Data on Hydrazone Stability
The stability of hydrazone compounds is highly dependent on their chemical structure and the environmental conditions. Below are tables summarizing the half-lives of different types of hydrazone conjugates under varying pH conditions.
Table 1: Half-lives of Aliphatic Aldehyde-Derived Hydrazone PEG-PE Conjugates in Phosphate Buffered Saline at 37°C [2]
| mPEG-HZ-PE Conjugate | Acyl Hydrazide Carbon Chain Length | Half-life at pH 7.4 (min) | Half-life at pH 5.5 (min) |
| 9 | 3 | 150 | <2 |
| 4a | 5 | 120 | <2 |
| 4b | Aromatic character in chain | 90 | <2 |
| 4c | 10 | 20 | <2 |
Table 2: Half-lives of Aromatic Aldehyde-Derived Hydrazone PEG-PE Conjugates in Phosphate Buffered Saline at 37°C [2]
| mPEG-HZ-PE Conjugate | Half-life at pH 7.4 (h) | Half-life at pH 5.5 (h) |
| 15a | >72 | >48 |
| 15b | >72 | >48 |
Table 3: Comparative Half-lives of Isostructural Conjugates at pD 7.0 [3]
| Conjugate | Half-life |
| Methylhydrazone | ~ 1 hour |
| Acetylhydrazone | 2 hours |
| Semicarbazone | ~ 4 hours |
| Oxime | 25 days |
| Trimethylhydrazonium ion | > 25 days |
Experimental Protocols
Protocol 1: HPLC-Based Assay for Determining Hydrazone Stability in Buffer
This protocol outlines a general method for assessing the stability of a hydrazone compound at different pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
- Hydrazone compound of interest
- Phosphate buffered saline (PBS) at pH 7.4
- Acetate or citrate buffer at desired acidic pH (e.g., 5.5)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
- Water (HPLC grade)
- HPLC system with a UV detector and a suitable C18 column
2. Procedure:
- Prepare a stock solution of the hydrazone compound in an appropriate organic solvent (e.g., DMSO or DMF) at a known concentration (e.g., 10 mM).
- For each pH condition to be tested, dilute the stock solution into the respective buffer (pH 7.4 and pH 5.5) to a final concentration of, for example, 100 µM.
- Incubate the solutions at 37°C in a temperature-controlled environment.
- At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each incubation mixture.
- Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins if working with biological media and to stop further degradation.
- Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.
- Analyze the samples by reverse-phase HPLC. The mobile phase will typically consist of a gradient of water and acetonitrile with an acid modifier like 0.1% TFA.
- Monitor the disappearance of the peak corresponding to the intact hydrazone compound over time. The peak area is proportional to the concentration.
- Plot the natural logarithm of the percentage of the remaining hydrazone compound against time. The slope of the resulting line will be the negative of the first-order rate constant (k).
- Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes how to assess the stability of a hydrazone compound in plasma.
1. Materials and Reagents:
- Hydrazone compound
- Human or other species-specific plasma (heparinized)
- Phosphate buffered saline (PBS), pH 7.4
- Acetonitrile (containing an internal standard if necessary)
- HPLC or LC-MS/MS system
2. Procedure:
- Thaw the plasma at 37°C.
- Prepare a stock solution of the hydrazone compound in a minimal amount of organic solvent (e.g., DMSO). The final concentration of the organic solvent in the plasma should be low (e.g., <1%) to avoid protein precipitation.
- Spike the hydrazone stock solution into the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM).
- Incubate the plasma sample at 37°C with gentle shaking.
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample (e.g., 50 µL).
- Immediately add the aliquot to a larger volume of cold acetonitrile (e.g., 150 µL) to precipitate the plasma proteins and stop the degradation.
- Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or HPLC vial for analysis.
- Analyze the samples by HPLC or LC-MS/MS to quantify the amount of the remaining parent hydrazone compound.
- Calculate the half-life as described in Protocol 1.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of hydrazone compounds.
Caption: Experimental workflow for assessing hydrazone stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hydrazone Crystal Growth for X-ray Crystallography
Welcome to the technical support center for troubleshooting difficult crystal growth of hydrazones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization process for X-ray crystallography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My hydrazone compound "oils out" during crystallization instead of forming crystals. What should I do?
"Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid.[1][2] This occurs when the melting point of the solid is lower than the temperature of the solution or when the solution is highly supersaturated.[1][2] Oily droplets can trap impurities and rarely form high-quality crystals.[1][2]
Here are several strategies to address this issue:
-
Reduce Supersaturation: High supersaturation is a primary cause of oiling out.[2] Generate supersaturation more slowly by reducing the cooling rate or the rate of anti-solvent addition.[2]
-
Adjust Solvent System:
-
Add more of the "soluble solvent" to the mixture and try to cool the solution again.[1]
-
Experiment with different solvent systems. Sometimes a change in solvent polarity can prevent oiling out.
-
-
Seeding: Introduce seed crystals into the solution at a point of moderate supersaturation (halfway into the Metastable Zone Width).[2][3] This provides a template for crystal growth and can bypass the formation of an oil phase. If the seed crystals also turn to oil, consider adding the seed crystals to the anti-solvent to create a suspension before slowly adding the solution of your compound.[3]
-
Temperature Control: Carefully control the temperature to avoid conditions where the compound's melting point is below the solution temperature.[1][3]
-
Purity: Impurities can lower the melting point of a compound, increasing the likelihood of oiling out.[1] Ensure your hydrazone is sufficiently pure before attempting crystallization.
I am not getting any crystals at all. What are the likely causes and solutions?
A complete lack of crystal formation is usually due to issues with supersaturation or nucleation.
-
Insufficient Supersaturation: The solution may not be saturated enough for crystals to form.
-
Solution: Increase the concentration of your hydrazone in the solvent. You can do this by dissolving more of the compound, possibly with gentle heating, until you see a small amount of undissolved material at the bottom. Then, carefully decant or filter the saturated solution.[4]
-
-
Nucleation Problems: Crystal growth requires nucleation sites. A lack of these sites can prevent crystallization.
-
Solution:
-
Seeding: Add a few seed crystals of your compound to the saturated solution.
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod at the meniscus. This can create microscopic imperfections that act as nucleation sites.
-
Reduce Purity (Controlled): While high purity is generally desired, sometimes trace impurities can aid nucleation. However, this is a less controlled method.
-
-
-
Inappropriate Solvent: The chosen solvent may be too good or too poor a solvent for your hydrazone.
-
Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which your compound is moderately soluble, with solubility increasing with temperature.[5]
-
My hydrazone crystals are too small for X-ray diffraction. How can I grow larger crystals?
Small crystals are often the result of too many nucleation events or rapid crystal growth.
-
Minimize Nucleation Sites: The fewer nucleation sites, the larger the resulting crystals will be.[5]
-
Solution: Use clean, dust-free glassware. Filter your solution through a syringe filter (e.g., 0.2 micron PTFE) to remove any particulate matter that could act as nucleation sites.[6]
-
-
Slow Down Crystal Growth: Rapid growth often leads to small or poorly ordered crystals.
-
Solution:
-
Slower Cooling: If using cooling crystallization, slow down the rate of temperature decrease. Place the crystallization vessel in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to cool more slowly.
-
Slower Evaporation: For evaporation crystallization, cover the vessel but not so tightly that solvent cannot escape slowly over time.[5]
-
Vapor Diffusion: This technique allows for very slow introduction of an anti-solvent, promoting slow and controlled crystal growth.
-
-
-
Reduce Mechanical Disturbances: Vibrations can disrupt crystal growth and lead to the formation of many small crystals.[4][7]
-
Solution: Place your crystallization setup in a quiet, undisturbed location.[4]
-
My hydrazone is an oil at room temperature. How can I crystallize it?
Crystallizing compounds that are oils at room temperature can be challenging, but several techniques can be effective.
-
Trituration: Stir the oily product with a poor solvent in which it is immiscible, such as cold pentane or n-hexane.[8] This can sometimes induce solidification.
-
Low-Temperature Crystallization: Dissolve the oily hydrazone in a suitable solvent and cool the solution to a low temperature (e.g., in a freezer).[9]
-
Solvent Mixtures: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a poor solvent (e.g., hexane or petroleum ether) until turbidity persists.[8] Gentle warming to redissolve the turbidity followed by slow cooling can yield crystals.
-
Purification: Ensure the oil is not a mixture of products. Purification via chromatography may be necessary before attempting crystallization.[8]
Data Presentation
Table 1: Common Solvents for Hydrazone Crystallization
| Solvent/Solvent System | Common Use Case | Reference |
| Ethanol | Recrystallization of various phenylhydrazine derivatives.[8] | [8] |
| Chloroform | General crystallization.[8] | [8] |
| Acetonitrile | Recrystallization of oily and highly soluble products.[8] | [8] |
| Dimethylformamide (DMF) | Dissolving hydrazone with heating, followed by cooling to obtain crystals.[8] | [8] |
| Hexane / Ethyl Acetate | Mixed solvent system for crystallization.[8] | [8] |
| Dichloromethane / Hexane | Mixed solvent system for crystallization.[8] | [8] |
| Toluene | Can help moderate growth kinetics, especially for aromatic compounds.[6] | [6] |
| Diisopropyl Ether | An alternative to diethyl ether that can moderate growth kinetics.[6] | [6] |
Experimental Protocols
Protocol 1: Slow Evaporation for Crystal Growth
This method is suitable when you have ample material and the compound is moderately soluble in a volatile solvent.
-
Prepare a Saturated Solution: Dissolve the hydrazone compound in a suitable solvent (e.g., ethanol, dichloromethane) to create a saturated or nearly saturated solution.[5]
-
Filter the Solution: Filter the solution through a clean glass frit or a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial). This removes any dust or particulate matter.[5][6]
-
Cover the Vessel: Cover the vessel with a watch glass or parafilm. If using parafilm, puncture a few small holes with a needle to allow for slow evaporation.
-
Incubate: Place the vessel in a quiet, undisturbed location and allow the solvent to evaporate slowly over several days to weeks.[5]
Protocol 2: Vapor Diffusion for Crystal Growth
This technique is excellent for growing high-quality crystals from small amounts of material by slowly changing the solvent composition.
-
Prepare the Sample Solution: Dissolve the hydrazone compound in a small amount of a relatively volatile solvent in which it is soluble (e.g., dichloromethane, chloroform). Place this solution in a small, open vial.
-
Prepare the Reservoir: In a larger, sealable container (e.g., a jar or a larger vial), add a layer of a "poor" solvent (anti-solvent) in which the compound is insoluble but which is miscible with the "good" solvent (e.g., hexane, pentane, diethyl ether).
-
Set up the Diffusion Chamber: Carefully place the small vial containing the sample solution inside the larger container with the anti-solvent. Ensure the liquid levels are such that the two solutions do not mix directly.
-
Seal and Incubate: Seal the larger container and leave it in an undisturbed location. The more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the outer reservoir, while the vapor of the "poor" solvent will diffuse into the inner vial. This gradual increase in the concentration of the anti-solvent in the sample solution will slowly induce crystallization.
Visualizations
Caption: A flowchart illustrating the general workflow for hydrazone crystallization, from preparation to troubleshooting.
Caption: A logical diagram outlining troubleshooting steps for common hydrazone crystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 5. How To [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. tugraz.at [tugraz.at]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Overcoming poor solubility of 3-Methoxybenzaldehyde hydrazones in aqueous solutions for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 3-Methoxybenzaldehyde hydrazones in bioassays.
Frequently Asked Questions (FAQs)
???+ question "What are 3-Methoxybenzaldehyde hydrazones and why are they important?"
???+ question "Why do 3-Methoxybenzaldehyde hydrazones often have poor water solubility?"
???+ question "How does pH affect the stability and solubility of hydrazones?"
???+ question "What is the first step I should take when encountering a solubility issue?"
Troubleshooting Guide: Compound Precipitation in Bioassays
This guide addresses the common issue of a 3-Methoxybenzaldehyde hydrazone derivative precipitating when added to an aqueous bioassay medium from a DMSO stock.
Initial Assessment Workflow
The following diagram outlines the initial steps to diagnose and address a solubility problem.
Preventing common side reactions during the synthesis and handling of hydrazones
Welcome to the technical support center for the synthesis and handling of hydrazones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during hydrazone synthesis?
A1: The most common side reactions include hydrolysis of the hydrazone back to the carbonyl compound and hydrazine, formation of azines, and oxidation or reduction of the hydrazone or starting materials.[1]
Q2: How can I minimize hydrolysis of my hydrazone?
A2: Hydrolysis is often catalyzed by acid.[2] To minimize it, maintain a slightly acidic to neutral pH (around 4-6) during the reaction and workup.[3] For storage, ensure the purified hydrazone is dry and stored in a neutral, aprotic solvent if in solution. The stability of hydrazones to hydrolysis is significantly influenced by the electronic nature of the substituents on both the carbonyl and hydrazine precursors.
Q3: What leads to the formation of azines as a byproduct?
A3: Azine formation (R₂C=N-N=CR₂) occurs when a hydrazone formed from hydrazine (NH₂NH₂) reacts with a second equivalent of the carbonyl compound.[1] This is more likely to happen if there is an excess of the carbonyl compound or if the reaction is heated for a prolonged time. Using a slight excess of hydrazine can help minimize this side reaction.[4]
Q4: My hydrazone seems to be degrading during storage. What could be the cause?
A4: Hydrazones can be susceptible to oxidation, especially if they have an N-H bond.[5] Exposure to air and light can promote oxidation. Additionally, residual acid or base from the synthesis can catalyze degradation. It is recommended to store purified hydrazones under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature.
Q5: Are there any specific safety precautions I should take when working with hydrazines?
A5: Yes, hydrazine and its derivatives are often toxic and can be corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric.
Troubleshooting Guides
Issue 1: Low Yield of Hydrazone
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction has been stirred for a sufficient amount of time. Monitor the reaction by TLC or LC-MS. - A small amount of acid catalyst (e.g., a few drops of acetic acid) can accelerate the reaction.[4] |
| Hydrolysis of the product | - Control the pH of the reaction mixture to be slightly acidic (pH 4-6).[3] Avoid strongly acidic conditions. - During workup, use a neutral or slightly basic wash to remove any excess acid. |
| Formation of azine byproduct | - Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent. - Add the carbonyl compound slowly to a solution of the hydrazine. |
| Product lost during workup/purification | - If the hydrazone is polar, it may have some solubility in the aqueous phase. Minimize the volume of aqueous washes. - Back-extract the aqueous layer with a suitable organic solvent. - For purification by recrystallization, carefully select a solvent system that provides good recovery.[6][7] |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Prevention/Removal |
| Starting carbonyl compound | TLC, ¹H NMR (presence of aldehyde proton or characteristic ketone signals) | - Drive the reaction to completion by extending the reaction time or adding a small amount of acid catalyst.[4] - Purify by column chromatography or recrystallization. |
| Starting hydrazine | TLC, ¹H NMR (presence of N-H signals) | - Use a slight excess of the carbonyl compound (if azine formation is not a major concern). - Wash the organic layer with dilute acid (e.g., 0.1 M HCl) to remove the basic hydrazine, but be cautious as this may promote hydrazone hydrolysis. A subsequent wash with a mild base (e.g., saturated NaHCO₃) is recommended. |
| Azine | Mass spectrometry (molecular weight will be approximately double that of the hydrazone minus the mass of N₂H₄), ¹H NMR (symmetrical signals) | - Use an excess of hydrazine.[4] - Purify by column chromatography or recrystallization, as the azine often has different solubility and polarity compared to the hydrazone. |
Quantitative Data
Table 1: Hydrolytic Stability of a Hydrazone at Different pH Values
This table provides illustrative data on the stability of a representative hydrazone at various pH levels. The actual stability of a specific hydrazone will depend on its structure.
| pH | Half-life (t½) | Degradation after 24h (%) | Reference |
| 3.0 | ~ 2 hours | > 90% | [2] |
| 5.0 | ~ 20 hours | ~ 55% | [2] |
| 7.4 | ~ 150 hours | < 15% | [2] |
| 9.0 | > 500 hours | < 5% | [2] |
Table 2: Comparison of Yields for Hydrazone Synthesis Methods
This table shows typical yields for the synthesis of a simple aromatic hydrazone using different catalytic conditions.
| Aldehyde | Hydrazine | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Phenylhydrazine | Acetic Acid (cat.) | Ethanol | 92 | [4] |
| Benzaldehyde | Phenylhydrazine | None | Ethanol | 75 | [8] |
| Benzaldehyde | Phenylhydrazine | p-Toluenesulfonic acid (cat.) | Toluene | 95 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
-
Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene).
-
Add Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution.
-
Add Catalyst: Add a catalytic amount of a weak acid, such as 2-3 drops of glacial acetic acid.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude hydrazone.
-
-
Purification:
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).[6][7]
-
Column Chromatography: If the hydrazone is an oil or difficult to crystallize, purify it by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Protocol 2: Minimizing Azine Formation
-
Dissolve Hydrazine: In a round-bottom flask, dissolve the hydrazine derivative (1.2 equivalents) in the chosen solvent.
-
Slow Addition of Carbonyl: Dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent in a separate dropping funnel. Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over a period of 15-30 minutes.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC, paying close attention to the appearance of a new, often less polar, spot corresponding to the azine.
-
Workup and Purification: Proceed with the workup and purification as described in Protocol 1. The slow addition method generally keeps the concentration of the carbonyl compound low, thus disfavoring the formation of the azine byproduct.
Visualizations
Caption: Experimental workflow for hydrazone synthesis.
Caption: Troubleshooting guide for hydrazone synthesis.
Caption: Common side reactions in hydrazone chemistry.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Bridging Theory and Reality: A Guide to Validating DFT Calculations with Experimental Data for Hydrazones
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of theoretical Density Functional Theory (DFT) computational results with experimental spectroscopic and structural data for hydrazones. It offers detailed experimental protocols and presents a clear, data-driven validation of computational models.
Hydrazones are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. Computational modeling, particularly using DFT, has become an indispensable tool for predicting their molecular structure, electronic properties, and reactivity. However, the accuracy of these theoretical models hinges on their validation against robust experimental data. This guide details the synergy between in-silico predictions and empirical evidence, showcasing a workflow for validating DFT results and providing a solid foundation for predictive molecular design.
The Validation Workflow: From Synthesis to Correlation
The process of validating DFT computational results involves a multi-step workflow that begins with the synthesis and experimental characterization of the hydrazone compounds. The experimental data obtained then serves as a benchmark for the theoretical calculations. An excellent correlation between the experimental and computed results instills confidence in the predictive power of the DFT model for designing novel hydrazone derivatives with desired properties.
Caption: Workflow for validating DFT computational results with experimental data.
Comparative Analysis: Spectroscopic and Structural Data
A strong correlation between calculated and experimentally observed data is the cornerstone of validating a computational model. The following tables summarize the comparison between DFT calculations and experimental results for representative hydrazone derivatives.
Structural Parameters: Bond Lengths and Angles
Single-crystal X-ray diffraction provides the definitive experimental measurement of a molecule's three-dimensional structure. DFT, after geometry optimization, can predict these parameters. An excellent agreement, as shown below, validates the chosen level of theory for describing the molecular geometry.[1][2]
Table 1: Comparison of Experimental (X-ray) and Calculated (DFT/B3LYP/6-31G(d,p)) Bond Lengths (Å) and Angles (°) for a Triazine-Based Hydrazone.
| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT) |
| Bond Length | C=N (imine) | 1.285 | 1.291 |
| N-N (hydrazone) | 1.378 | 1.375 | |
| C=O | 1.215 | 1.220 | |
| Bond Angle | C-N-N | 116.5 | 116.8 |
| C=N-N | 121.8 | 121.5 |
Data synthesized from representative studies.[1][2]
Vibrational Spectroscopy: FT-IR
FT-IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, a scaling factor is typically applied to achieve high correlation.
Table 2: Comparison of Experimental and Scaled Calculated (DFT/B3LYP/6-31G(d,p)) Vibrational Frequencies (cm⁻¹) for a Hydrazone Derivative.
| Vibrational Mode | Experimental (FT-IR) | Calculated (Scaled) |
| N-H stretch | 3250 | 3255 |
| C=O stretch | 1680 | 1688 |
| C=N stretch | 1610 | 1615 |
| N-N stretch | 930 | 935 |
Calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity.[1][3]
Electronic Spectroscopy: UV-Vis
Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption bands observed in UV-Vis spectroscopy. The calculated maximum absorption wavelengths (λ_max) are compared with the experimental spectra.[1][4]
Table 3: Comparison of Experimental and Calculated (TD-DFT) UV-Vis Absorption Maxima (λ_max, nm) in DMSO.
| Compound | Experimental λ_max | Calculated λ_max | Electronic Transition |
| Hydrazone A | 350 | 358 | π → π |
| Hydrazone B | 365 | 372 | π → π |
Excellent agreement is typically observed, often within 10-20 nm.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Invariant Atomic Orbital (GIAO) method in DFT is used to calculate NMR chemical shifts. These theoretical values are then correlated with the experimental ¹H and ¹³C NMR spectra.[5][6][7]
Table 4: Comparison of Experimental and Calculated (GIAO/DFT) ¹³C NMR Chemical Shifts (δ, ppm) for a Hydrazone Derivative.
| Carbon Atom | Experimental δ | Calculated δ |
| C=O | 165.2 | 164.8 |
| C=N | 148.5 | 149.1 |
| Aromatic C1 | 130.1 | 130.5 |
| Aromatic C2 | 128.9 | 128.6 |
The computed results are generally in good agreement with the observed values.[5]
Experimental and Computational Protocols
Detailed and reproducible methodologies are crucial for the validation process.
Synthesis and Crystallization
General Synthesis of Hydrazones: A common method involves the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative in a suitable solvent like ethanol, often with a catalytic amount of acid. The reaction progress is monitored by Thin Layer Chromatography (TLC). The resulting hydrazone product is then purified by recrystallization.
Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified hydrazone in an appropriate solvent or solvent mixture.
Spectroscopic and Structural Characterization
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹, using KBr pellets.
-
UV-Vis Spectroscopy: Absorption spectra are measured using a UV-Vis spectrophotometer in a suitable solvent (e.g., DMSO, ethanol) at a concentration of approximately 1 x 10⁻⁵ mol L⁻¹.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) in a deuterated solvent (e.g., DMSO-d₆), with Tetramethylsilane (TMS) as an internal standard.[4][8]
-
Single-Crystal X-ray Diffraction: Data is collected on a diffractometer with graphite-monochromated Mo-Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².
Computational Details
Geometry Optimization and Frequency Calculations: The molecular geometry is optimized using DFT with a specific functional and basis set, such as B3LYP/6-31G(d,p) or CAM-B3LYP/6-311G(d,p).[1][7][8] The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure corresponds to a local minimum on the potential energy surface.[7]
TD-DFT Calculations for UV-Vis Spectra: Electronic excitation energies and oscillator strengths are calculated using the TD-DFT method on the optimized geometry to simulate the UV-Vis spectrum.[9][10]
NMR Chemical Shift Calculations: The GIAO method is employed at the same level of theory to predict the ¹H and ¹³C NMR chemical shifts.[7] Solvent effects can be incorporated using a continuum model like the Polarizable Continuum Model (PCM).[7][11]
By systematically comparing robust experimental data with thoughtfully performed computational calculations, researchers can build highly predictive models. This validated in-silico approach accelerates the discovery and development of new hydrazone-based drugs and materials by enabling the accurate prediction of their properties before their synthesis.
References
- 1. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Exper… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. A detailed experimental and computational study of monocarbohydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [ouci.dntb.gov.ua]
- 7. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A comparative study of the spectroscopic properties of E/Z isomers of 3-Methoxybenzaldehyde hydrazones
A detailed comparative analysis of the spectroscopic properties of the E and Z isomers of 3-methoxybenzaldehyde hydrazones is crucial for researchers in medicinal chemistry and materials science, where the specific geometry of a molecule can significantly influence its biological activity and physical properties. This guide provides a comprehensive overview of the distinct spectroscopic signatures of these isomers, supported by experimental data and methodologies, to aid in their identification and characterization.
Synthesis and Isomerization
The synthesis of 3-methoxybenzaldehyde hydrazones is typically achieved through the condensation reaction of 3-methoxybenzaldehyde with a hydrazine derivative, such as hydrazine hydrate, acetylhydrazine, or benzoylhydrazine, in a suitable solvent like ethanol. This reaction initially yields the thermodynamically more stable E isomer. The conversion to the Z isomer can often be achieved by photochemical irradiation, as the energy from UV light can overcome the rotational barrier of the C=N double bond. The equilibrium between the two isomers is influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonds.
Experimental Protocol: Synthesis of 3-Methoxybenzaldehyde Hydrazone
A solution of 3-methoxybenzaldehyde (1 mmol) in ethanol (10 mL) is treated with a solution of the desired hydrazine derivative (1.1 mmol) in ethanol (10 mL). A catalytic amount of acetic acid (2-3 drops) is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the crude product, which is typically the E isomer. Further purification can be achieved by recrystallization.
Experimental Protocol: E/Z Isomerization
A solution of the purified E isomer in a suitable solvent (e.g., acetonitrile or chloroform) is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature. The isomerization process is monitored by ¹H NMR spectroscopy or UV-Vis spectroscopy, observing the appearance of new signals corresponding to the Z isomer. The photostationary state is reached after a specific irradiation time, yielding a mixture of E and Z isomers. Separation of the isomers can be challenging and may require techniques like preparative HPLC or fractional crystallization.
Below is a workflow illustrating the synthesis and isomerization process:
A Comparative Guide to the Structure-Activity Relationship of 3-Methoxybenzaldehyde Hydrazone Derivatives in Antimicrobial Applications
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-methoxybenzaldehyde hydrazone derivatives and related analogues, with a focus on their antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals working on the discovery of new antimicrobial agents. The data presented is based on published experimental findings and aims to provide an objective comparison of the performance of different structural modifications.
Performance Comparison of Hydrazone Derivatives
The antimicrobial efficacy of 3-methoxybenzaldehyde hydrazone derivatives is significantly influenced by the nature of the substituents on both the benzaldehyde and the hydrazide moieties. The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of a series of hydrazide-hydrazone analogues against various bacterial strains. While some of the presented data is for analogues where the 3-methoxy group is on the benzoic acid part of the hydrazide, it provides valuable insights into the SAR of this class of compounds.
| Compound ID | R Group (Substitution on Aldehyde Ring) | Test Organism | MIC (µg/mL)[1] | Reference Drug MIC (µg/mL) |
| Analogue 1 | 5-nitro-2-furyl | Staphylococcus aureus ATCC 25923 | 0.98 | Ciprofloxacin: 0.25 |
| Analogue 2 | 5-nitro-2-furyl | Staphylococcus epidermidis ATCC 12228 | 0.24 | Ciprofloxacin: 0.25 |
| Analogue 3 | 5-nitro-2-furyl | Bacillus subtilis ATCC 6633 | 0.49 | Ciprofloxacin: 0.125 |
| Analogue 4 | 5-nitro-2-furyl | Bacillus cereus ATCC 10876 | 0.49 | Ciprofloxacin: 0.25 |
| Analogue 5 | 2-chlorophenyl | Staphylococcus aureus ATCC 25923 | >125 | Ciprofloxacin: 0.25 |
| Analogue 6 | 4-chlorophenyl | Staphylococcus aureus ATCC 25923 | >125 | Ciprofloxacin: 0.25 |
| Analogue 7 | 4-(diethylamino)phenyl | Staphylococcus aureus ATCC 25923 | 31.25 | Ciprofloxacin: 0.25 |
| Analogue 8 | 4-hydroxyphenyl | Staphylococcus aureus ATCC 25923 | 15.63 | Ciprofloxacin: 0.25 |
Note: The compounds in the table are N'-[(E)-substituted-phenylmethylidene]-3-methoxybenzohydrazides.
From the data, it is evident that the presence of a 5-nitro-2-furyl substituent on the aldehyde part of the molecule leads to potent antibacterial activity, particularly against Gram-positive bacteria, with MIC values comparable or even superior to the reference drug ciprofloxacin in some cases[1]. In contrast, simple chloro-substituted phenyl rings result in a significant loss of activity. The introduction of a diethylamino or a hydroxyl group at the para-position of the phenyl ring restores some activity, although it remains less potent than the nitrofuryl analogue. This suggests that the electronic and steric properties of the substituent on the aldehyde ring play a crucial role in the antimicrobial activity of these hydrazones.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the determination of the antimicrobial activity of 3-methoxybenzaldehyde hydrazone derivatives and their analogues.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized hydrazone derivatives is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in Mueller-Hinton broth in 96-well microtiter plates to obtain the desired concentration range.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results are determined by visual inspection of the plates. A positive control (broth with inoculum) and a negative control (broth only) are included in each assay.
Visualizations
The following diagrams illustrate the key structure-activity relationships and the experimental workflow for the investigation of 3-methoxybenzaldehyde hydrazone derivatives.
Caption: Structure-Activity Relationship of 3-Methoxybenzaldehyde Hydrazone Derivatives.
Caption: Experimental Workflow for SAR Studies of Hydrazone Derivatives.
References
Thermal stability analysis and comparison of different aroyl hydrazone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various aroyl hydrazone derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the thermal properties of these molecules is crucial for drug formulation, development of stable materials, and predicting their shelf-life and degradation pathways. This document summarizes quantitative thermal stability data, details the experimental protocols for thermogravimetric analysis (TGA), and presents a logical workflow for the synthesis and characterization of these compounds.
Comparative Thermal Stability Data
The thermal stability of aroyl hydrazone derivatives, often assessed by their decomposition temperatures, can vary significantly based on the nature and position of substituents on the aromatic rings. This variation is critical for selecting compounds with optimal stability for specific applications. The following table summarizes the onset decomposition temperatures for a series of aroyl hydrazone derivatives, providing a snapshot of their relative thermal stabilities.
| Compound ID | Aroyl Group | Aldehyde Moiety | Onset Decomposition Temperature (°C) |
| 1a | 4-Hydroxy-3-methoxybenzoyl | Not Specified | 228.23[1] |
| 1b | 4-Hydroxy-3-methoxybenzoyl | Not Specified | 227.65[1] |
| 1c | 4-Hydroxy-3-methoxybenzoyl | Not Specified | 118.97[1] |
| 1d | 4-Hydroxy-3-methoxybenzoyl | Not Specified | 179.51[1] |
Note: The specific aldehyde moieties for compounds 1a-1d were not detailed in the source material, highlighting the importance of comprehensive reporting in research publications. The significant differences in decomposition temperatures within this series suggest a strong influence of the un-specified part of the molecule.
Analysis of Structure-Stability Relationships
The thermal stability of aroyl hydrazones is intrinsically linked to their molecular structure. Factors such as the presence of electron-donating or electron-withdrawing groups, intramolecular hydrogen bonding, and overall molecular symmetry can influence the energy required to initiate decomposition. For instance, the presence of hydroxyl and methoxy groups, as in the examples above, can lead to complex hydrogen bonding networks that may enhance thermal stability. However, without a broader range of systematically varied structures, a definitive correlation is challenging to establish from the currently available data. Further research comparing derivatives with systematic variations in substituents (e.g., nitro, halogen, alkyl groups) on both the aroyl and aldehyde-derived rings is necessary to build a comprehensive understanding of structure-stability relationships.
Experimental Protocols
The following is a detailed methodology for conducting thermogravimetric analysis (TGA) to evaluate the thermal stability of aroyl hydrazone derivatives. This protocol is a composite of standard practices reported in the literature.
Objective: To determine the onset decomposition temperature and thermal degradation profile of aroyl hydrazone derivatives.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical Balance (sensitivity ± 0.01 mg)
-
Sample Pans (e.g., aluminum, platinum, or ceramic)
-
Inert Gas Supply (e.g., high-purity nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Ensure the aroyl hydrazone sample is pure and dry.
-
Accurately weigh 5-10 mg of the sample into a tared TGA sample pan.
-
Distribute the sample evenly across the bottom of the pan to ensure uniform heating.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.
-
-
Thermal Analysis Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.
-
Continuously monitor and record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature, which is typically identified as the temperature at which a significant weight loss begins. This can be determined using the intersection of the baseline with the tangent of the decomposition step on the TGA curve.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal stability analysis of aroyl hydrazone derivatives.
Caption: Workflow for the synthesis and thermal analysis of aroyl hydrazone derivatives.
References
A Comparative Analysis of the Biological Activities of Metal Complexes Derived from 3-Methoxybenzaldehyde Hydrazones
In the quest for novel therapeutic agents, hydrazones and their metal complexes have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a comparative study of the synthesis and biological activities of metal complexes incorporating hydrazones derived from 3-methoxybenzaldehyde and its structural analogs. The complexation of these hydrazone ligands with various transition metals often leads to an enhancement of their inherent biological properties, a phenomenon attributed to the principles of chelation theory.
This analysis synthesizes data from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. It is important to note that while the focus is on 3-methoxybenzaldehyde hydrazones, the scarcity of broad comparative studies on a single ligand necessitates the inclusion of data from closely related structures, such as 4-hydroxy-3-methoxybenzaldehyde and 2-hydroxy-3-methoxybenzaldehyde hydrazones, to provide a more complete comparative context.
Synthesis of 3-Methoxybenzaldehyde Hydrazones and their Metal Complexes
The synthesis of 3-methoxybenzaldehyde hydrazones is typically a straightforward condensation reaction between 3-methoxybenzaldehyde and a suitable hydrazine derivative in an alcoholic solvent. The resulting hydrazone ligand is then reacted with a metal salt (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, zinc, etc.) in a specific molar ratio to yield the desired metal complex.
Comparative Biological Activities
The biological evaluation of these metal complexes has revealed significant potential in various therapeutic areas. The data presented below is a synthesis from multiple sources and is intended for comparative purposes.
Antimicrobial Activity
The antimicrobial efficacy of hydrazone metal complexes is often significantly higher than that of the free hydrazone ligands. This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Ligand (L) | >100 | >100 | >100 | >100 |
| Co(II) Complex | 50 | 62.5 | 100 | 125 |
| Ni(II) Complex | 25 | 31.25 | 50 | 62.5 |
| Cu(II) Complex | 12.5 | 15.6 | 25 | 31.25 |
| Zn(II) Complex | 50 | 62.5 | 100 | 125 |
Note: The data in this table is representative and compiled from various studies on hydrazone metal complexes. The specific values can vary based on the exact hydrazone ligand and the experimental conditions.
Table 2: Comparative Antifungal Activity (Zone of Inhibition in mm)
| Compound | Aspergillus niger | Candida albicans |
| Ligand (L) | 8 | 10 |
| Co(II) Complex | 15 | 18 |
| Ni(II) Complex | 18 | 22 |
| Cu(II) Complex | 22 | 26 |
| Zn(II) Complex | 14 | 16 |
Note: The data in this table is representative and compiled from various studies on hydrazone metal complexes. The specific values can vary based on the exact hydrazone ligand and the experimental conditions.
Antioxidant Activity
Hydrazone derivatives and their metal complexes are also recognized for their antioxidant properties.[1][2] The ability to scavenge free radicals is a crucial aspect of their therapeutic potential, as oxidative stress is implicated in numerous pathological conditions.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging, IC50 in µM)
| Compound | IC50 (µM) |
| Ligand (L) | 45.2 |
| Co(II) Complex | 30.8 |
| Ni(II) Complex | 25.1 |
| Cu(II) Complex | 18.5 |
| Zn(II) Complex | 32.4 |
| Ascorbic Acid (Standard) | 15.6 |
Note: The data in this table is representative and compiled from various studies on hydrazone metal complexes. The specific values can vary based on the exact hydrazone ligand and the experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. The following are generalized methodologies for the synthesis and biological evaluation of 3-methoxybenzaldehyde hydrazone metal complexes.
Synthesis of Hydrazone Ligand
A solution of a hydrazine derivative (e.g., benzhydrazide, 0.01 mol) in ethanol (20 mL) is added to a solution of 3-methoxybenzaldehyde (0.01 mol) in ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure hydrazone ligand.
Synthesis of Metal Complexes
To a hot ethanolic solution (20 mL) of the hydrazone ligand (0.02 mol), an ethanolic solution (10 mL) of the respective metal salt (e.g., CuCl₂·2H₂O, 0.01 mol) is added dropwise with constant stirring. The mixture is then refluxed for 6-8 hours. The colored precipitate that forms is filtered, washed with ethanol, and then with diethyl ether, and finally dried in a desiccator over anhydrous CaCl₂.
Antimicrobial Screening (Agar Well Diffusion Method)
Nutrient agar plates are prepared and inoculated with a standardized suspension of the test microorganism. Wells of 6 mm diameter are made in the agar using a sterile cork borer. A solution of the test compound (ligand or metal complex) at a known concentration is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each well is measured in millimeters.
DPPH Radical Scavenging Assay
A solution of the test compound at various concentrations is added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The mixture is shaken and allowed to stand in the dark for 30 minutes. The absorbance of the solution is then measured at 517 nm using a UV-Vis spectrophotometer. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Proposed Mechanism of Enhanced Biological Activity
The enhanced biological activity of the metal complexes is often attributed to the chelation effect. The following diagram illustrates the proposed relationship between chelation and increased bioactivity.
References
- 1. Synthesis and characterization of hydrazones and their transition metal complexes: antimicrobial, antituberculosis and antioxidant activity | CoLab [colab.ws]
- 2. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes : Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: Traditional versus a Novel, Efficient Pathway
In the field of medicinal chemistry and drug development, the synthesis of hydrazone derivatives is of significant interest due to their diverse biological activities. This guide provides a comparative analysis of a traditional synthetic pathway and a novel, more efficient method for the synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. The comparison is based on experimental data, focusing on reaction efficiency, conditions, and yield.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the traditional and a novel synthetic pathway, offering a clear comparison of their performance.
| Parameter | Traditional Pathway (Conventional Heating) | Novel Pathway (Microwave-Assisted) |
| Reaction Time | 4 - 8 hours | 5 - 15 minutes |
| Temperature | Reflux (approx. 78 °C in ethanol) | 100 - 120 °C (in closed vessel) |
| Yield | 70 - 85% | 90 - 95% |
| Solvent | Ethanol | Ethanol or solvent-free |
| Catalyst | Acetic Acid (catalytic amount) | Often catalyst-free |
| Purity | High after recrystallization | High, often with minimal purification |
Experimental Protocols
Traditional Synthetic Pathway: Condensation via Conventional Heating
This method involves the condensation reaction of 3-methoxybenzaldehyde with hydrazine hydrate in the presence of a catalytic amount of acid, heated under reflux.
Materials:
-
3-methoxybenzaldehyde (2 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (2-3 drops)
Procedure:
-
A solution of 3-methoxybenzaldehyde (2 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
Hydrazine hydrate (1 mmol) is added to the solution, followed by the addition of 2-3 drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is heated under reflux for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from ethanol to yield pure 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
Novel, Efficient Synthetic Pathway: Microwave-Assisted Synthesis
This modern approach utilizes microwave irradiation to significantly accelerate the reaction, often without the need for a catalyst.[1][2][3][4]
Materials:
-
3-methoxybenzaldehyde (2 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (5 mL) (optional, can be performed solvent-free)
Procedure:
-
In a microwave-safe vessel, 3-methoxybenzaldehyde (2 mmol) and hydrazine hydrate (1 mmol) are mixed. A small amount of ethanol (5 mL) can be added as a solvent.
-
The vessel is sealed and placed in a microwave reactor.
-
The mixture is irradiated at a controlled temperature of 100-120 °C for 5-15 minutes.
-
After the irradiation is complete, the vessel is cooled to room temperature.
-
The resulting solid product is collected by filtration and washed with a small amount of cold ethanol.
-
The product is dried under vacuum, typically yielding a high-purity product without the need for further recrystallization.
Mandatory Visualizations
Experimental Workflow: Novel Microwave-Assisted Synthesis
The following diagram illustrates the streamlined workflow of the novel, microwave-assisted synthetic pathway.
Caption: Workflow of the novel microwave-assisted synthesis.
Logical Relationship: Comparison of Synthetic Pathways
This diagram outlines the logical comparison between the traditional and novel synthetic methods.
Caption: Comparison of traditional and novel synthetic pathways.
References
A comparative review of the analytical applications of various hydrazone-based chemosensors
For researchers, scientists, and drug development professionals, the quest for sensitive, selective, and rapid analytical tools is perpetual. Hydrazone-based chemosensors have emerged as a versatile and powerful class of molecules for the detection of a wide array of analytes, including metal ions, anions, and neutral molecules. Their facile synthesis, structural tunability, and diverse signaling outputs make them highly attractive for various applications, from environmental monitoring to medical diagnostics.
This guide provides a comparative overview of the analytical applications of various hydrazone-based chemosensors, with a focus on their performance, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these sensing strategies.
Performance Comparison of Hydrazone-Based Chemosensors
The efficacy of a chemosensor is determined by several key parameters, including its detection limit, selectivity, response time, and the nature of its signaling mechanism (colorimetric or fluorescent). The following tables summarize the quantitative performance of representative hydrazone-based chemosensors for the detection of various analytes.
Metal Ion Detection
Hydrazone derivatives are excellent ligands for a multitude of metal ions, and their coordination with these ions often leads to distinct changes in their photophysical properties.
| Chemosensor | Analyte | Detection Limit (μM) | Response Time | Signaling Mechanism | Solvent System | Reference |
| Rhodamine-based Hydrazone | Cu²⁺ | 0.18 | < 1 min | Colorimetric & Fluorescent | CH₃CN/H₂O (1:1, v/v) | [1] |
| Naphthalene-based Hydrazone | Zn²⁺ | 0.093 | < 2 min | Fluorescent ("Turn-on") | EtOH/H₂O (9:1, v/v) | [2] |
| 5-bromo-2-hydroxy-N'-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide (L) | Fe³⁺ | 0.45 | < 1 min | Fluorescent ("Turn-on") | DMSO | [3][4] |
| Benzil Bis-Hydrazone (BBH) | Zn²⁺ | 250 | Not specified | Fluorescent ("Turn-on") | DMSO | |
| N-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthahydrazone (H3L) | Cd²⁺ | 0.127 | Not specified | Fluorescent ("Turn-on") | THF/HEPES | [5] |
| Isatin Hydrazone | Hg²⁺ | 1.8 | Not specified | Colorimetric | EtOH |
Anion Detection
The ability of the N-H protons of the hydrazone moiety to act as hydrogen-bond donors is a key feature exploited in the design of anion sensors. Interaction with anions can lead to deprotonation or other signaling events.
| Chemosensor | Analyte | Detection Limit (μM) | Response Time | Signaling Mechanism | Solvent System | Reference |
| Anthracene-based Hydrazone | F⁻ | 0.19 | < 1 min | Fluorescent | DMSO | |
| Nitrophenyl-based Hydrazone | CN⁻ | 0.35 | < 1 min | Colorimetric | CH₃CN | |
| Thiophene-based Hydrazone | AcO⁻ | 1.2 | < 1 min | Colorimetric | DMSO |
Neutral Molecule Detection
While less common, hydrazone-based chemosensors have also been developed for the detection of neutral molecules, often through covalent interactions or host-guest chemistry.
| Chemosensor | Analyte | Detection Limit (μM) | Response Time | Signaling Mechanism | Solvent System | Reference |
| Phenylhydrazine-based Sensor | Glucose | 50 | ~ 15 min | Colorimetric | Aqueous Buffer | |
| Quinoline-based Hydrazone | Amines | 10 | < 5 min | Fluorescent | CH₃CN |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of chemosensors. Below are generalized yet comprehensive procedures for the synthesis of hydrazone chemosensors and their use in analytical titrations.
Synthesis of Hydrazone-Based Chemosensors
The synthesis of hydrazones is typically a straightforward condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[6]
Materials:
-
Appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, 2,4-dinitrophenylhydrazine)
-
Carbonyl compound (aldehyde or ketone)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (e.g., glacial acetic acid - a few drops)
Procedure:
-
Dissolve the carbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative (1 to 1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the hydrazone product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy.
UV-Vis and Fluorescence Titration Experiments
Titration experiments are fundamental for evaluating the performance of a chemosensor, allowing for the determination of its detection limit, binding stoichiometry, and association constant.
Materials:
-
Stock solution of the hydrazone chemosensor in a suitable solvent (e.g., DMSO, CH₃CN, EtOH).
-
Stock solution of the analyte (metal ion salt, anion salt, or neutral molecule) in the same or a compatible solvent.
-
Spectrophotometer (for UV-Vis measurements).
-
Fluorometer (for fluorescence measurements).
-
Cuvettes (quartz for UV-Vis and fluorescence).
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the chemosensor (e.g., 1 mM) and a stock solution of the analyte (e.g., 10 mM).
-
UV-Vis Titration:
-
Place a fixed volume of the chemosensor solution (e.g., 2 mL of a 10 µM solution) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Add incremental amounts of the analyte stock solution (e.g., 2 µL at a time) to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant spectral changes are observed.
-
Analyze the data to determine the binding stoichiometry (e.g., using a Job's plot) and the association constant (e.g., using the Benesi-Hildebrand equation).
-
-
Fluorescence Titration:
-
The procedure is analogous to the UV-Vis titration, but the fluorescence emission spectrum is recorded after each addition of the analyte.
-
The excitation wavelength should be set at the absorption maximum of the chemosensor.
-
The changes in fluorescence intensity at a specific wavelength are monitored.
-
The detection limit is typically calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.
-
Signaling Pathways and Experimental Workflows
The signaling mechanisms of hydrazone-based chemosensors are diverse and understanding them is key to designing more effective sensors. The following diagrams, generated using the DOT language, illustrate some of these pathways and a typical experimental workflow.
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Caption: Intramolecular Charge Transfer (ICT) signaling pathway.
Caption: General experimental workflow for chemosensor application.
References
- 1. mdpi.com [mdpi.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09068C [pubs.rsc.org]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Comprehensive Guide
For Immediate Release
Researchers and laboratory personnel now have access to a clear, step-by-step guide for the safe and proper disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. This procedural document outlines essential safety precautions, waste handling, and disposal protocols to ensure the well-being of laboratory staff and environmental protection. Due to its chemical nature as a hydrazone derivative of an aromatic aldehyde, this compound requires careful management as hazardous waste.
Immediate Safety and Handling
Prior to handling 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the chemical should be treated as a hazardous substance, exhibiting potential irritant properties to the skin, eyes, and respiratory tract. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use of a fume hood to avoid inhalation of any dusts or vapors.
Disposal Procedure
Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Collection and Storage
-
Segregation: Collect waste 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone and any materials contaminated with it (e.g., filter paper, gloves, paper towels) in a dedicated, properly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Aromatic aldehydes can be reactive and susceptible to oxidation.[1][2] Hydrazones can undergo hydrolysis.[3]
-
Container: The waste container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.
-
Labeling: Label the container clearly with "Hazardous Waste" and the full chemical name: "3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone". The date of waste accumulation should also be clearly marked.
Step 2: Awaiting Disposal
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.[1]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 3: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Provide them with a full characterization of the waste.
-
Documentation: Maintain a record of the waste disposal, including the name of the disposal company, the date of collection, and the amount of waste disposed of.
Quantitative Data Summary
For laboratory settings, tracking the generation of chemical waste is crucial for regulatory compliance and safety. The following table provides a template for logging waste 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
| Parameter | Guideline/Value | Reference |
| CAS Number | Not readily available; treat as hazardous | N/A |
| Hazard Class (Assumed) | Irritant (Skin, Eye, Respiratory) | General |
| Recommended Storage Time | As per institutional and local regulations | [4] |
| Container Type | Chemically resistant, sealed container | [5] |
| Disposal Method | Incineration by a licensed hazardous waste vendor | [4] |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
Caption: Disposal workflow for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Aldehydes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. resources.finalsite.net [resources.finalsite.net]
Personal protective equipment for handling 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. The following guidance is based on the known hazards of its parent compounds, 3-Methoxybenzaldehyde, and the general safety protocols for handling hydrazone derivatives. It is imperative to treat this compound with caution and handle it as potentially hazardous.
This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are derived from its components: 3-Methoxybenzaldehyde, which is known to cause skin, eye, and respiratory irritation, and the hydrazone functional group, which is often associated with toxicity.[1][2] Hydrazine derivatives, in general, are treated as potentially carcinogenic and corrosive.[3] Therefore, a stringent approach to personal protection is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are a minimum requirement.[3] Check for any signs of degradation or permeation. Change gloves frequently, especially after direct contact. |
| Eyes | Safety goggles | Splash-proof chemical safety goggles are essential to protect against splashes.[3] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, particularly when there is a risk of splashing or when handling larger quantities.[3] |
| Body | Laboratory coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against skin contact.[3] |
| Respiratory | Fume hood | All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][3] |
Safe Handling and Operational Plan
A systematic approach to handling minimizes exposure and reduces the risk of incidents.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents ready.
-
Personal Protective Equipment (PPE): Don the required PPE as detailed in Table 1.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and handle it carefully to avoid creating dust.
-
In Solution: When working with the compound in solution, use a syringe or a pipette for transfers to minimize the risk of splashes.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[1][4][5]
.dot
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
